Tetrahydro-4H-pyran-4-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29943-42-8 | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Structure, and Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetrahydro-4H-pyran-4-one, a pivotal heterocyclic ketone. It details the compound's fundamental physicochemical properties, molecular structure, and its significant role as a versatile building block in organic and medicinal chemistry. The information is intended to support research and development activities, particularly in the realm of drug discovery and materials science.
Core Properties and Identification
This compound, also known as 4-oxotetrahydropyran, is a colorless to light yellow liquid with a mild, pleasant odor.[1][2] It is a cyclic organic compound featuring a six-membered saturated pyran ring with a carbonyl group at the 4-position.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate. While soluble in many organic solvents like ethanol (B145695) and ether, it has limited solubility in water.[1][3]
Physicochemical Data
The quantitative properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 29943-42-8 | [4] |
| Molecular Formula | C₅H₈O₂ | [4] |
| Molecular Weight | 100.12 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Density | 1.084 g/mL at 25 °C | [2][4] |
| Boiling Point | 166-166.5 °C | [2][4] |
| Refractive Index | n20/D 1.452 | [2][4] |
| Flash Point | 55 °C (131 °F) - closed cup | [4] |
| InChI Key | JMJRYTGVHCAYCT-UHFFFAOYSA-N | [4] |
| SMILES | O=C1CCOCC1 | [4] |
Molecular Structure and Conformation
This compound is a heterocyclic ketone characterized by a six-membered ring containing one oxygen atom and a carbonyl functional group.[6] The oxygen atom within the tetrahydropyran (B127337) system significantly influences the molecule's reactivity.[7] Quantum-chemical calculations on derivatives suggest that the pyranone ring predominantly adopts a stable "chair" conformation.[8]
Caption: 2D representation of this compound's molecular structure.
Synthesis and Experimental Protocols
This compound is a valuable synthetic building block, but its preparation can be challenging due to its high water solubility, which complicates extraction.[7] Several synthetic routes have been developed, with many scalable processes avoiding tedious work-ups.[7][9]
Example Synthesis Protocol: Two-Stage Process from 3-Chloropropionyl Chloride
One established method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene (B1197577), which has been successfully scaled for industrial production.[7][10][11]
Stage 1: Synthesis of 1,5-dichloro-3-pentanone
-
Reaction Setup: Add 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum trichloride) to a suitable reaction vessel equipped for gas introduction and temperature control.[10]
-
Ethylene Introduction: While stirring vigorously, introduce ethylene gas into the mixture. The reaction is exothermic and the temperature should be strictly controlled, typically below 10 °C.[10]
-
Work-up: Once the reaction is complete, the mixture is carefully quenched by adding it to cold water and hydrochloric acid.[10]
-
Extraction: The resulting 1,5-dichloro-3-pentanone intermediate is separated from the aqueous layer.[10]
Stage 2: Cyclization to this compound
-
Reaction Setup: Charge a reactor with water, a buffer system (e.g., phosphoric acid and sodium dihydrogen phosphate), and the 1,5-dichloro-3-pentanone intermediate from Stage 1.[7][10]
-
Cyclization: Heat the mixture under reflux. The basic conditions facilitate an intramolecular cyclization to form the tetrahydropyranone ring.[7]
-
Isolation and Purification: After the reaction is complete, the crude product is obtained. Due to its solubility in water, extensive extraction with a suitable organic solvent (e.g., CH₂Cl₂) is often required.[7]
-
Final Purification: The final product is purified by vacuum distillation to yield high-purity this compound.[10]
Caption: Generalized workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The chemical properties of this compound make it a cornerstone in the synthesis of more complex molecules.[1][2] Its ketone group is reactive towards nucleophiles, and the overall structure participates in various cycloaddition and condensation reactions.[1][2][3]
Key Applications:
-
Pharmaceutical Intermediate: It is a key building block for pharmaceutically relevant compounds.[7] It is frequently used in the synthesis of azaspiro[2.5]octane carboxamide scaffolds, which are potent and selective histamine-3 receptor (H3R) antagonists being investigated for cognitive disorders.[6]
-
Antiviral Research: The this compound moiety is found in natural products that have demonstrated anti-influenza virus activity, highlighting its potential as a scaffold for developing new antiviral drugs.[3]
-
Protecting Groups: It is used to prepare the 4-methoxytetrahydropyran-4-yl protecting group, a useful tool in multi-step organic synthesis.[12]
-
General Organic Synthesis: It is employed in Wittig reactions for synthesizing penicillins and is used as a component in the synthesis of a ring of vitamin D3.[2]
Caption: Logical pathway from building block to biological target modulation.
Spectroscopic Characterization
The structure of this compound is confirmed using standard analytical techniques. Comprehensive spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are readily available in various chemical databases.[5][13][14] This information is critical for reaction monitoring and quality control during synthesis.
References
- 1. CAS 29943-42-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 29943-42-8 [chemicalbook.com]
- 3. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 4. This compound 99 29943-42-8 [sigmaaldrich.com]
- 5. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 11. A convenient preparation of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. scbt.com [scbt.com]
- 13. This compound(29943-42-8) 1H NMR spectrum [chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4H-pyran-4-one, a heterocyclic ketone, has emerged as a pivotal structural motif in organic synthesis and medicinal chemistry. Its constrained six-membered ring, featuring an ether linkage and a carbonyl group, provides a unique conformational and electronic landscape, making it a valuable building block for the synthesis of a diverse array of complex molecules, including natural products and pharmacologically active compounds. This technical guide delves into the historical context of the discovery of this compound, tracing its origins through the development of synthetic methodologies for cyclic ketones. It further provides a detailed examination of key experimental protocols for its synthesis, presents quantitative data in a structured format, and illustrates the logical flow of its preparation through schematic diagrams.
Historical Perspective: The Dawn of Cyclic Ketone Synthesis
The precise moment of the first synthesis of this compound is not explicitly documented in a singular landmark publication. Instead, its discovery is intrinsically linked to the broader historical development of synthetic methods for cyclic ketones in the late 19th and early 20th centuries. The pioneering work on intramolecular condensation reactions by chemists of that era laid the fundamental groundwork for the eventual synthesis of this and other heterocyclic ketones.
A pivotal development in this context was the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894.[1][2][3] This intramolecular reaction of diesters in the presence of a base to form β-keto esters proved to be a powerful tool for the formation of five- and six-membered rings.[1][3][4] The underlying mechanism involves the deprotonation of an α-carbon to a an ester, followed by an intramolecular nucleophilic attack on the second ester group, leading to a cyclic β-keto ester.[1][3] Subsequent hydrolysis and decarboxylation of this intermediate would then yield the corresponding cyclic ketone.
While Dieckmann's initial work focused on carbocyclic systems, the principles of this reaction were readily applicable to the synthesis of heterocyclic ketones. It is highly probable that the first synthesis of this compound was achieved through a Dieckmann-type cyclization of a diester precursor containing an oxygen atom within the carbon chain, such as a derivative of 3,3'-oxydipropionic acid.
Further historical context is provided by the extensive research into the synthesis of γ-pyrones and their derivatives.[5] These unsaturated heterocyclic compounds share a common pyranone core with this compound, and the methods developed for their synthesis, often involving cyclization and condensation reactions, contributed to the growing body of knowledge in pyran chemistry.
Key Synthetic Methodologies
The synthesis of this compound has evolved from these early conceptual frameworks to more refined and efficient modern methods. Below are detailed experimental protocols for some of the key historical and contemporary synthetic routes.
Dieckmann Condensation Approach (Conceptual)
Experimental Protocol:
-
Esterification: Diethyl 3,3'-oxydipropionate is prepared by the esterification of 3,3'-oxydipropionic acid with ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Cyclization: The purified diethyl 3,3'-oxydipropionate is dissolved in an anhydrous, non-polar solvent such as toluene. A strong base, typically sodium ethoxide, is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux to drive the intramolecular condensation.
-
Hydrolysis and Decarboxylation: After cooling, the reaction is quenched with a dilute acid. The resulting β-keto ester is then subjected to acidic or basic hydrolysis to cleave the ester group, followed by heating to induce decarboxylation, yielding this compound.
-
Purification: The crude product is purified by vacuum distillation.
Logical Flow of the Dieckmann Condensation Approach:
Synthesis from 1,5-Dichloropentan-3-one (B1296641)
A more direct and documented industrial method involves the cyclization of a halogenated pentanone derivative.
Experimental Protocol: [6]
-
Preparation of 1,5-Dichloropentan-3-one: 3-Chloropropionyl chloride and aluminum trichloride (B1173362) are charged into a reactor. Ethylene gas is then introduced while maintaining the temperature below 10 °C. The resulting reaction mixture is then added to a mixture of water and hydrochloric acid at 0 °C. After stirring and phase separation, the organic layer containing 1,5-dichloropentan-3-one is isolated.
-
Cyclization and Hydrolysis: The 1,5-dichloropentan-3-one is added to a mixture of water, phosphoric acid, and sodium dihydrogen phosphate. The mixture is heated under reflux.
-
Extraction and Purification: After the reaction is complete, the mixture is cooled and extracted with a suitable organic solvent. The crude product is then purified by vacuum distillation to yield this compound.
Reaction Pathway for the Synthesis from 1,5-Dichloropentan-3-one:
Synthesis from Bis(2-chloroethyl) ether
A modern and high-yield synthesis has been developed utilizing bis(2-chloroethyl) ether as a starting material.[7]
Experimental Protocol: [7]
-
Reaction Setup: Bis(2-chloroethyl) ether is dissolved in ethanol. A composite oxide catalyst (Zr-Ce-Ti-Al) and cesium iodide are added to the solution.
-
Carbonylation and Cyclization: The mixture is heated to 90 °C, and water is added. Carbon dioxide is then introduced under stirring at a pressure of 1.1 MPa.
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. Ethanol and water are removed under reduced pressure. The resulting crude product is recrystallized from an ethyl acetate/petroleum ether system to afford this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from the described synthetic methods.
Table 1: Reaction Conditions and Yields
| Synthesis Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |
| From 1,5-Dichloropentan-3-one | 3-Chloropropionyl chloride, Ethylene | AlCl₃ | Dichloromethane (for step 1) | <10 (step 1), Reflux (step 2) | N/A | High (Industrial Process) | High | [6] |
| From Bis(2-chloroethyl) ether | Bis(2-chloroethyl) ether, CO₂, H₂O | Zr-Ce-Ti-Al composite oxide, CsI | Ethanol | 90 | 1.1 | 95.9 | 99.7 | [7] |
Conclusion
The discovery and synthesis of this compound are deeply rooted in the historical advancements of organic chemistry, particularly the development of intramolecular condensation reactions for the formation of cyclic ketones. While the exact first synthesis remains to be definitively pinpointed to a single publication, the principles laid out by chemists like Walter Dieckmann provided the intellectual framework for its creation. Today, modern synthetic methods offer efficient and high-yield routes to this valuable heterocyclic building block. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and scientists in the field of organic synthesis and drug development, enabling the continued exploration of the rich chemistry and potential applications of this versatile scaffold.
References
- 1. Biocatalytic Synthesis of Poly(δ-Valerolactone) Using a Thermophilic Esterase from Archaeoglobus fulgidus as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemistry of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydro-4H-pyran-4-one (THP-4-one), also known as 4-oxotetrahydropyran, is a heterocyclic organic compound that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its unique structural features, including a reactive ketone within a tetrahydropyran (B127337) ring, make it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development.[2][3] The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds and natural products, rendering THP-4-one a valuable precursor in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemistry of this compound, encompassing its synthesis, physical and chemical properties, key reactions, and applications in medicinal chemistry.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature with a fruity odor. It is soluble in many organic solvents but has limited solubility in water.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C5H8O2 | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| CAS Number | 29943-42-8 | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 166-166.5 °C | [4] |
| Density | 1.084 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.452 | [4] |
| Flash Point | 55 °C (closed cup) | [4] |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |
| Stability | Stable under normal conditions; may degrade upon exposure to heat, light, or oxidizing agents. | [2] |
Spectroscopic Data
The structural characterization of this compound is well-established through various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectral data available. | [1] |
| ¹³C NMR | Spectral data available. | [1] |
| IR Spectroscopy | Data available from various sources. | [4] |
| Mass Spectrometry (GC-MS) | The NIST Mass Spectrometry Data Center provides reference spectra. The top peak is observed at m/z 100. | [4][5] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with scalability and efficiency being key considerations for industrial applications.
Synthesis from 3-Chloropropionyl Chloride and Ethylene (B1197577)
One common industrial method involves the reaction of 3-chloropropionyl chloride with ethylene in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 1,5-dichloro-3-pentanone. Subsequent cyclization under basic conditions yields this compound.[6]
References
- 1. This compound(29943-42-8) 1H NMR [m.chemicalbook.com]
- 2. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 6. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
A Technical Guide to the Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of Tetrahydro-4H-pyran-4-one and its derivatives. The document summarizes key findings on their anticancer, antimicrobial, and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this promising area of medicinal chemistry.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. The core structure serves as a versatile scaffold for the synthesis of compounds with cytotoxic effects against a range of cancer cell lines.
Quantitative Anticancer Data
The cytotoxic activity of various pyran derivatives has been evaluated using the MTT assay, with IC50 values indicating their potency. A summary of representative data is presented in Table 1.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran Derivatives | HCT-116 (Colon) | 75.1 - 85.88 | [1][2] |
| A549 (Lung) | Moderate Activity | [3] | |
| DU145 (Prostate) | Moderate Activity | [3] | |
| HeLa (Cervical) | Moderate Activity | [3] | |
| MCF7 (Breast) | Moderate Activity | [3] | |
| 3-Chloro-tetrahydro-pyran-4-one Derivatives | Various | Promising Potential | [4] |
| Pyran-functionalized Uracil Derivatives | HepG2 (Liver) | Significant Inhibition | [5] |
| SKOV3 (Ovarian) | Significant Inhibition | [5] | |
| Nitrogen-based Heterocycle Substituted Fused Pyran Derivatives | MCF7 (Breast) | 12.46 ± 2.72 | [6] |
| A549 (Lung) | 0.23 ± 0.12 | [6] | |
| HCT116 (Colon) | 7.58 ± 1.01 | [6] | |
| Benzopyran-4-one-isoxazole Hybrids | MDA-MB-231 (Breast) | 5.2 - 22.2 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[4][8]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^6 cells/mL in a final volume of 200 µL of complete culture medium per well.[8]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 200 µL of the compound solutions at various concentrations (e.g., 25, 50, 100, 200 µg/mL) to the wells.[8] Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for a further 24 to 48 hours.
-
MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways in Anticancer Activity
The anticancer effects of pyran derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.[9]
Apoptosis Induction: Many anticancer compounds, including pyran derivatives, exert their effects by inducing programmed cell death, or apoptosis.[4] The intrinsic apoptosis pathway is a common target.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.[4]
MAPK/ERK and NF-κB Pathways: Natural compounds, including those with pyran scaffolds, can interfere with the MAPK/ERK and NF-κB signaling pathways, which are crucial for cancer cell growth, invasion, and survival.[9]
Antimicrobial Activity
This compound and its derivatives have shown promising activity against a variety of microbial pathogens.[10]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 4H-Pyran Derivatives | Staphylococcus aureus | 0.0195 (mg/mL) | [3] |
| Streptococcus mutans | 0.625 (mg/mL) | [3] | |
| Aspergillus niger | 0.0195 (mg/mL) | [3] | |
| Mycobacterium tuberculosis | 3.25 | [3] | |
| Ta-MOF Nanoparticles with 1,4-Dihydropyran | Various Bacteria and Fungi | 16 - 256 | [11] |
| 4H-Pyran and Schiff Base Fused 4H-Pyran Derivatives | Mycobacterium bovis (BCG) | Good Activity | [12] |
| Spiro-4H-pyran Derivatives | S. aureus, E. coli, P. aeruginosa, S. pyogenes | 16 - >512 | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[13][14][15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable liquid growth medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15] Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[15]
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the culture broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells containing only broth and the microbial inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm.[15]
Caption: A workflow diagram for the broth microdilution method.
Anti-inflammatory Activity
Certain derivatives of Tetrahydro-4H-pyran have been investigated for their ability to modulate inflammatory responses.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of these compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound Type | Assay | Effect | Reference |
| Hybrid NSAID Tetrahydropyran (B127337) Derivative | Leukocyte migration | Inhibition | [16] |
| TNF-α, IL-1β (pro-inflammatory) | Decrease | [16] | |
| IL-10 (anti-inflammatory) | Increase | [16] | |
| TNF-α, IL-6, Nitric Oxide (in RAW 264.7 cells) | Reduction | [16] | |
| COX activity | Inhibition | [16] | |
| Pyran-based derivatives | Nitric Oxide (NO) production in LPS-stimulated RAW264.7 cells | Suppression | [17] |
| Pyridazinone derivatives | TNF-α, IL-6, IL-8 production in macrophages | Reduction | [18] |
| Pyranopyrimidine analogs | In vitro anti-inflammatory activity | Evaluated | [19] |
Experimental Protocol: Measurement of Inflammatory Mediators
This protocol describes the measurement of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophage cells.[17][20]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test pyran derivatives
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT reagent for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of the pyran derivatives for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 500 ng/mL) for 20-22 hours to induce an inflammatory response.[17]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite (B80452) standard curve.
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatant using specific ELISA kits according to the manufacturer's protocols.
-
-
Cell Viability Assay:
-
Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Caption: A workflow for evaluating the in vitro anti-inflammatory activity.
Other Potential Biological Activities
In addition to the activities detailed above, the this compound scaffold has been associated with other potential therapeutic applications, including:
Further research is warranted to fully explore the potential of this versatile chemical scaffold in these and other therapeutic areas.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 7. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 11. Frontiers | Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity [frontiersin.org]
- 12. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The tetrahydro-4H-pyran-4-one scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1][2] Its inherent structural features, including a non-planar ring system that can increase the three-dimensionality of drug candidates and a strategically placed ketone for synthetic elaboration, make it a privileged scaffold in drug discovery.[3][4] This technical guide provides an in-depth analysis of the synthesis, applications, and biological evaluation of derivatives based on this crucial heterocyclic ketone, with a focus on its application in oncology and neuroscience.
Synthetic Strategies and Chemical Properties
This compound is a colorless liquid that is soluble in many organic solvents.[1] Its reactivity, particularly the susceptibility of the ketone to nucleophilic attack and the ability to functionalize the pyran ring, allows for extensive synthetic diversification.[1]
One of the most powerful applications of this scaffold is in multi-component reactions to generate complex molecular architectures, such as spirocyclic compounds. Spiro-4H-pyran derivatives, which exhibit a wide range of pharmacological activities including antimicrobial and anticancer effects, can be synthesized through efficient one-pot procedures.[5][6][7]
General Synthesis of Spiro[indeno[2,1-c]pyridazine-9,4′-pyran] Derivatives
A representative synthetic approach involves a one-pot, four-component reaction of cyanoacetohydrazide, ninhydrin (B49086), malononitrile (B47326), and a cyclic C-H acid in ethanol (B145695). This catalyst-free method provides a straightforward route to a library of novel spiropyran derivatives.[5][6]
Applications in Drug Discovery
The this compound motif is integral to the development of therapeutics for a range of diseases, from neurological disorders to cancer.
Histamine (B1213489) H3 Receptor Antagonists
In the central nervous system, the histamine H3 receptor is a key target for treating cognitive and sleep-wake disorders. The tetrahydropyran (B127337) ring is a common feature in many potent and selective H3 receptor antagonists. The scaffold serves as a precursor for the synthesis of spirocyclic piperidine (B6355638) derivatives that have shown high affinity for this receptor.
Anticancer Agents
A significant area of application for this compound derivatives is in oncology.[3][4] Spiro-derivatives, in particular, have demonstrated promising cytotoxic and pro-apoptotic effects against various cancer cell lines.[5][6]
A study on a series of novel spiro[indeno[2,1-c]pyridazine-9,4′-pyran] derivatives revealed significant anticancer activity.[5] One of the most potent compounds from this series, compound 5a , displayed impressive cytotoxicity against non-small-cell lung cancer (A549), melanoma (A375), and prostate cancer (LNCaP) cell lines.[5][6]
Further investigation into the mechanism of action of compound 5a revealed that it induces apoptosis in A549 cells through the mitochondrial pathway. This is achieved by up-regulating the expression of the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[5][6]
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors
Derivatives of pyran-4-one have also been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the DNA repair pathway.[8][9] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents. Structure-activity relationship (SAR) studies have shown that 2,6-disubstituted pyran-4-ones can exhibit high potency and selectivity for DNA-PK over other related kinases.[8]
Quantitative Analysis of Biological Activity
The cytotoxic effects of novel spiro-4H-pyran derivatives have been quantified using the MTT assay. The IC50 values (the concentration required to inhibit 50% of cell growth) for a selection of these compounds against various cancer cell lines and a normal human cell line are summarized below.
| Compound | Cyclic C-H Acid Moiety | A549 (Lung) | MCF-7 (Breast) | A375 (Melanoma) | LNCaP (Prostate) | HDF (Normal) |
| 5a | 1,3-Indandione | 1.8 ± 0.1 µM | 10.5 ± 0.8 µM | 3.7 ± 0.2 µM | 4.8 ± 0.3 µM | > 50 µM |
| 5b | 5,5-Dimethyl-1,3-cyclohexanedione | 8.9 ± 0.5 µM | 15.3 ± 1.1 µM | 12.1 ± 0.9 µM | 10.2 ± 0.7 µM | > 50 µM |
| 5f | 1,3-Cyclohexanedione | 11.2 ± 0.9 µM | 21.4 ± 1.5 µM | 18.5 ± 1.3 µM | 15.6 ± 1.1 µM | > 50 µM |
| 5g | Barbituric acid | 25.6 ± 1.8 µM | > 50 µM | 30.1 ± 2.2 µM | 28.4 ± 2.0 µM | > 50 µM |
| 5i | N,N-Dimethylbarbituric acid | 15.8 ± 1.2 µM | 28.7 ± 2.1 µM | 22.4 ± 1.7 µM | 19.3 ± 1.4 µM | > 50 µM |
| Etoposide | (Positive Control) | 2.5 ± 0.2 µM | 3.1 ± 0.2 µM | 2.8 ± 0.2 µM | 3.5 ± 0.3 µM | 15.2 ± 1.1 µM |
| Data synthesized from Al-Ostoot et al., RSC Advances.[6] |
Experimental Protocols
General Procedure for the Synthesis of Spiro-4H-pyran Derivatives (5a-j)
To a solution of cyanoacetohydrazide (1 mmol) in ethanol (15 mL), ninhydrin (1 mmol), malononitrile (1 mmol), and the respective cyclic C-H acid (1 mmol) were added. The reaction mixture was refluxed for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature. The resulting solid precipitate was collected by filtration, washed with cold ethanol, and then recrystallized from an ethanol/DMF mixture to yield the pure product.[5]
Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Cancer cells (A549, MCF-7, A375, PC3, LNCaP) and normal HDF cells were seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO to create stock solutions. The cells were then treated with various concentrations of the compounds (ranging from 0.1 to 100 µM) for 48 hours. Etoposide was used as a positive control.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.[5]
Conclusion
The this compound scaffold remains a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability allows for the creation of diverse and complex molecular libraries, leading to the discovery of novel therapeutic agents. The demonstrated success in developing potent anticancer agents and CNS-active compounds underscores the enduring importance of this heterocyclic core in the future of drug discovery and development. Further exploration of this scaffold, particularly in the context of creating novel three-dimensional structures, is a promising avenue for identifying next-generation therapeutics.
References
- 1. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. This compound 99 29943-42-8 [sigmaaldrich.com]
- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Spectroscopic Profile of Tetrahydro-4H-pyran-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive spectroscopic analysis of Tetrahydro-4H-pyran-4-one, a key heterocyclic compound relevant in organic synthesis and medicinal chemistry. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this compound.
Introduction
This compound (also known as 4-oxotetrahydropyran) is a cyclic ketone with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2][3] Its structure is a six-membered ring containing an oxygen atom and a carbonyl group. This structural motif is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Accurate spectroscopic characterization is therefore crucial for confirming its identity, purity, and for use in further chemical transformations.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~3.8 | Triplet (t) | 4H | -CH₂-O- |
| 2 | ~2.5 | Triplet (t) | 4H | -CH₂-C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
The proton-decoupled ¹³C NMR spectrum displays three signals, corresponding to the three unique carbon environments in the molecule.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~207 | C=O (Ketone) |
| 2 | ~67 | -CH₂-O- |
| 3 | ~41 | -CH₂-C=O |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (Ketone) |
| ~1100 | Strong | C-O-C stretch (Ether) |
| 2850-3000 | Medium | C-H stretch (Aliphatic) |
Note: Peak positions can have slight variations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the molecular ion peak is expected at an m/z of 100.[2][4]
| m/z | Relative Intensity | Assignment |
| 100 | Moderate | [M]⁺ (Molecular Ion) |
| 71 | High | [M - CHO]⁺ |
| 55 | High | [C₃H₃O]⁺ |
| 43 | High | [C₂H₃O]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or Acetone-d₆) in a clean, dry vial.[5] Common NMR solvents include deuterated chloroform (B151607) (CDCl₃), deuterium (B1214612) oxide (D₂O), and deuterated acetone (B3395972) (acetone-d₆).[6]
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
3.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.
3.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (Neat Liquid)
-
Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Place a second salt plate on top to create a thin liquid film between the plates.[8]
-
Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.
3.2.2. Data Acquisition
-
Place the sample holder (with the salt plates or the ATR crystal) into the IR spectrometer.
-
Acquire a background spectrum of the empty sample holder.
-
Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.
3.2.3. Data Processing
-
Identify and label the major absorption peaks in the spectrum.
-
Correlate the peak positions with known functional group frequencies.
Mass Spectrometry (MS)
3.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution if any particulates are present.
3.3.2. Data Acquisition
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
3.3.3. Data Processing
-
Generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
References
- 1. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 3. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 4. This compound(29943-42-8) 1H NMR spectrum [chemicalbook.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. webassign.net [webassign.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-Depth Technical Guide to Tetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its unique structural features and reactivity make it an important intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications in drug discovery and development.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a six-membered ring containing an oxygen atom and a ketone functional group.
Tabulated Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 166-166.5 °C (lit.) | [4] |
| 107-110 °C / 1 mmHg (lit.) | [4] | |
| 184 °C / 11 mmHg (lit.) | [4] | |
| Density | 1.084 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.452 (lit.) | [4] |
| Flash Point | 55 °C (closed cup) | |
| Solubility | Miscible with water. Soluble in organic solvents. | [1][5] |
| CAS Number | 29943-42-8 | [3] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
The IR spectrum indicates the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not explicitly available in search results | C=O stretch | |
| Data not explicitly available in search results | C-O-C stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
| m/z | Relative Intensity (%) | Fragmentation |
| 100 | Data not explicitly available in search results | [M]⁺ |
| Data not explicitly available in search results |
Experimental Protocols
Synthesis of this compound
A scalable synthesis of this compound has been developed, starting from commercially available 3-buten-1-ol.[6] This process involves a Prins reaction followed by oxidation.
Experimental Workflow: Pilot Plant Synthesis
Caption: Pilot plant synthesis of this compound.
Methodology:
-
Prins Reaction: 3-Buten-1-ol is reacted with formaldehyde in the presence of an acid catalyst to yield tetrahydro-2H-pyran-4-ol.[6]
-
Oxidation: The resulting alcohol is oxidized to the corresponding ketone, this compound. A common oxidizing agent for this step is trichloroisocyanuric acid (TCCA) in the presence of pyridine.[6]
-
Purification: The crude product is purified by fractional distillation under vacuum to yield the final product with high purity.[6]
An alternative synthesis route involves the reaction of 3-chloropropionyl chloride with ethylene (B1197577).[7]
Experimental Workflow: Synthesis from 3-Chloropropionyl Chloride
Caption: Synthesis from 3-Chloropropionyl Chloride and Ethylene.
Methodology:
-
Reaction: 3-Chloropropionyl chloride and ethylene are reacted in the presence of a Lewis acid catalyst, such as aluminum trichloride, to form 1,5-dichloro-3-pentanone.[7]
-
Cyclization: The intermediate is then treated with water under basic conditions to facilitate cyclization to this compound.[6]
-
Purification: Due to its high water solubility, the product is extracted multiple times with a suitable organic solvent (e.g., CH₂Cl₂) followed by distillation.[6]
Purification
Vacuum Distillation: A common method for purifying this compound is vacuum distillation. This technique is particularly useful for compounds with high boiling points, as it allows for distillation at a lower temperature, thus preventing potential degradation of the product.
General Procedure:
-
The crude this compound is placed in a round-bottom flask suitable for distillation.
-
The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.
-
A vacuum is applied to the system, and the pressure is gradually lowered to the desired level.
-
The flask is gently heated, and the fraction that distills at the expected boiling point under the applied vacuum is collected.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any potential impurities.
General GC-MS Workflow
Caption: General workflow for GC-MS analysis.
Methodology: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each component, allowing for identification and quantification.
Applications in Drug Development
The tetrahydropyran-4-one moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.
Building Block for Bioactive Molecules
This compound is a key starting material for the synthesis of various derivatives with potential therapeutic applications. The 4H-pyran scaffold has been associated with several biological activities, including:
-
Antiviral: Derivatives have shown activity against the influenza virus.[8] While the exact mechanism for this compound itself is not fully elucidated, related compounds have been shown to inhibit viral neuraminidase.
-
Anticancer: The 4H-pyran motif is found in compounds that exhibit inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.
-
Antibacterial and Antioxidant: Various substituted 4H-pyran derivatives have demonstrated antibacterial and antioxidant properties.
Signaling Pathway Interactions
Hypothesized Role in Cell Cycle Regulation
Caption: Hypothesized role of derivatives in the cell cycle pathway.
This diagram illustrates that derivatives synthesized from this compound may inhibit the CDK2/Cyclin E complex, thereby blocking the transition from the G1 to the S phase of the cell cycle and ultimately inhibiting cell proliferation.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]
-
Pictogram: GHS02 (Flammable)
-
Signal Word: Warning
-
Hazard Statement: H226 (Flammable liquid and vapor)
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Storage: Store in a cool, well-ventilated area away from incompatible substances.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its physical and chemical properties are well-characterized, and scalable synthesis routes have been established. The presence of the tetrahydropyran-4-one scaffold in numerous bioactive compounds underscores its importance for the development of new therapeutics. Further research into its biological mechanisms of action and the exploration of novel derivatives will continue to expand its utility in the scientific and pharmaceutical industries.
References
- 1. This compound CAS 29943-42-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 29943-42-8 [chemicalbook.com]
- 3. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 四氢吡喃酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound, 99% | Fisher Scientific [fishersci.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. This compound: properties and applications_Chemicalbook [chemicalbook.com]
Stability and Degradation of Tetrahydro-4H-pyran-4-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation of Tetrahydro-4H-pyran-4-one, a versatile building block in organic synthesis and pharmaceutical development. Understanding the stability profile of this compound is critical for ensuring the quality, safety, and efficacy of drug substances and products. This document summarizes known stability information, outlines detailed experimental protocols for forced degradation studies, and discusses analytical methodologies for monitoring degradation.
Overview of Chemical Stability
This compound is a cyclic ketone that is generally stable under normal storage conditions.[1][2] However, its stability can be compromised by exposure to various environmental factors, including heat, light, and oxidizing agents.[1][2] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] Such studies are a regulatory requirement for new drug substances and products to ensure the development of stability-indicating analytical methods.[3]
Table 1: Summary of Known Stability of this compound
| Condition | Stability Profile | Potential Degradation Products |
| Normal Storage | Generally stable in a cool, dry, and well-ventilated area away from incompatible substances.[5] | Not applicable under recommended conditions. |
| Acidic | Expected to be susceptible to degradation, particularly at elevated temperatures. The ether linkage and ketone functionality may be targeted. | Ring-opening products, products of hydrolysis. (Hypothesized) |
| Alkaline | Potentially susceptible to base-catalyzed degradation reactions. | Products of aldol (B89426) condensation or other base-catalyzed reactions. (Hypothesized) |
| Oxidative | Known to degrade in the presence of oxidizing agents.[1][2] A study on the related 4-methyltetrahydropyran (4-MeTHP) showed degradation initiated by C-H abstraction, leading to oxidized products at various positions or C-C bond cleavage.[6] | Oxidized pyranones, ring-opened products (e.g., dicarboxylic acids). (Hypothesized based on related compounds)[6][7] |
| Thermal | Degradation is expected at elevated temperatures.[1][5] Thermal decomposition of heterocyclic compounds often involves radical mechanisms.[8] | Fragmentation products, smaller volatile molecules. (Hypothesized) |
| Photolytic | Susceptible to degradation upon exposure to light.[1][2] Photostability testing is crucial to determine appropriate packaging.[9][10][11] | Photorearrangement products, radical-mediated degradation products. (Hypothesized) |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of a compound to identify its likely degradation products and pathways. The following are detailed methodologies for conducting forced degradation studies on this compound, based on general pharmaceutical guidelines.[3][4]
General Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Acidic and Alkaline Hydrolysis
Objective: To assess the stability of this compound in acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Water bath or oven
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
For alkaline hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Prepare control samples containing only the drug in the solvent and blank solutions of the acidic and basic media.
-
Incubate the vials at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it (for acid-stressed samples with NaOH, for base-stressed with HCl), and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating method.
Oxidative Degradation
Objective: To evaluate the susceptibility of this compound to oxidation.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂), 3% and 30% (v/v)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
In separate vials, mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂.
-
Prepare a control sample of the drug in the solvent and a blank solution of the peroxide.
-
Store the vials at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.
-
Analyze the samples using a validated stability-indicating method.
Thermal Degradation
Objective: To assess the stability of this compound at elevated temperatures.
Materials:
-
This compound (solid and in solution)
-
Oven with controlled temperature and humidity
Protocol:
-
For solid-state studies, place a known amount of this compound in a suitable container.
-
For solution-state studies, prepare a solution of known concentration.
-
Expose the samples to elevated temperatures (e.g., 60 °C, 80 °C) with and without humidity control for a defined period.
-
At each time point, for the solid sample, dissolve a known amount in a suitable solvent. For the solution sample, take an aliquot.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating method.
Photolytic Degradation
Objective: To determine the photosensitivity of this compound.
Materials:
-
This compound (solid and in solution)
-
Photostability chamber with a calibrated light source (providing both UV and visible light, as per ICH Q1B guidelines)[9]
-
Quartz or other transparent containers
-
Dark control samples wrapped in aluminum foil
Protocol:
-
Place solid or solution samples in transparent containers. Prepare corresponding dark control samples.
-
Expose the samples in the photostability chamber to a specified light exposure (e.g., not less than 1.2 million lux hours and 200 watt hours/square meter).[11]
-
At the end of the exposure period, prepare the samples for analysis as described in the thermal degradation protocol.
-
Analyze both the exposed and dark control samples using a validated stability-indicating method.
Hypothetical Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, hypothetical pathways can be proposed based on the chemistry of related cyclic ketones and ethers.[6][7]
Oxidative Degradation Pathway
Oxidative degradation could be initiated by radical abstraction of a hydrogen atom, particularly at the carbons alpha to the ether oxygen, which are activated.
References
- 1. researchgate.net [researchgate.net]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 4H-PYRAN-4-ONE(108-97-4) 1H NMR [m.chemicalbook.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. SOP for Conducting Photostability Testing of Drug Products – StabilityStudies.in [stabilitystudies.in]
- 11. pharmatutor.org [pharmatutor.org]
Solubility of Tetrahydro-4H-pyran-4-one in organic solvents and water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Tetrahydro-4H-pyran-4-one in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile ketone in their work.
Core Solubility Data
This compound, a colorless to pale yellow liquid, is a cyclic ketone and an important intermediate in organic synthesis.[1] Its solubility is a critical parameter for its application in various chemical reactions and formulations. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility | Citation |
| Water | H₂O | 18.02 | 25 | Miscible | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 mg/mL | [4] |
| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble | [1] |
| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble | [1] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Not Specified | Soluble | [1] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the successful design of chemical processes and formulations. The following are detailed methodologies for key experiments to determine the solubility of a liquid compound like this compound.
Isothermal Saturation Method (for Solid Solutes, adapted for Liquid)
This method is a standard technique for determining the equilibrium solubility of a compound in a given solvent. While typically used for solids, the principle can be adapted for liquid solutes where miscibility is not already established.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The container is placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
After reaching equilibrium, the mixture is allowed to stand undisturbed at the same temperature to allow for phase separation. If an emulsion forms, the mixture is centrifuged at a high speed to separate the layers.
-
A known volume of the supernatant (the solvent layer saturated with the solute) is carefully withdrawn using a pipette.
-
The withdrawn sample is diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
The concentration of this compound in the diluted sample is determined using a calibrated GC or HPLC method.
-
The solubility is then calculated and can be expressed in various units such as g/100 mL, mol/L, or mg/mL.
Gravimetric Method (for Non-Volatile Solutes, adapted for this context)
The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass of solvent. This method is most suitable for non-volatile solutes, but can be adapted with care for moderately volatile compounds like this compound by minimizing evaporation during handling.
Materials:
-
This compound
-
Solvent of interest
-
Thermostatic bath
-
Sealed vials
-
Analytical balance
-
Evaporating dish
-
Oven
Procedure:
-
A saturated solution is prepared using the isothermal saturation method as described above.
-
A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed evaporating dish.
-
The solvent is evaporated from the dish at a controlled temperature. For organic solvents, this should be done in a fume hood. For water, a drying oven at a temperature below the boiling point of this compound (166-166.5 °C) can be used.
-
The dish containing the residue (this compound) is then dried to a constant weight in an oven at a temperature that will not cause decomposition or significant volatilization of the solute.
-
The mass of the residue is determined by subtracting the initial weight of the evaporating dish.
-
The solubility is calculated as the mass of the solute per mass or volume of the solvent.
Synthesis Workflow of this compound
This compound is a key intermediate in many synthetic pathways.[5] The following diagram illustrates a common synthetic route.
Caption: A simplified workflow for the synthesis of this compound.
This technical guide provides essential information on the solubility of this compound, along with detailed experimental protocols for its determination. The provided synthesis workflow offers insight into its production. This compilation of data and methodologies aims to support and facilitate the work of researchers and professionals in the chemical and pharmaceutical industries.
References
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scalable synthesis of Tetrahydro-4H-pyran-4-one, a key building block in the pharmaceutical industry. The following sections outline two distinct and scalable synthetic routes, complete with experimental procedures, quantitative data, and process flow diagrams to facilitate a comprehensive understanding and implementation in an industrial setting.
Introduction
This compound is a versatile heterocyclic ketone widely utilized as a synthetic intermediate in the preparation of numerous active pharmaceutical ingredients (APIs). Its deceptively simple structure presents significant synthetic challenges, particularly when considering scalability, cost-effectiveness, and environmental impact. This document details two robust methods for its industrial-scale production.
Method 1: Two-Step Synthesis via Dichloropentanone
This scalable approach involves the synthesis of 1,5-dichloro-3-pentanone followed by a cyclization reaction. This method has been successfully scaled to produce over 20 kg of the target compound.[1][2][3]
Experimental Protocol
Step 1: Synthesis of 1,5-dichloro-3-pentanone
-
To a reaction vessel, add 3-chloropropionyl chloride and aluminum trichloride.
-
While stirring, introduce ethylene (B1197577) gas, maintaining the reaction temperature below 10°C.
-
After the addition of ethylene is complete, allow the reaction to incubate for 2 hours.
-
In a separate vessel, prepare a solution of water and hydrochloric acid and cool it to 0°C.
-
Transfer the reaction mixture from the first step into the acidic water solution.
-
Stir the resulting mixture and then allow the layers to separate.
-
Collect the organic layer containing 1,5-dichloro-3-pentanone.
Step 2: Synthesis of this compound
-
To a reaction vessel, add water, phosphoric acid, and sodium dihydrogen phosphate.
-
Heat the mixture to reflux.
-
Slowly add the 1,5-dichloro-3-pentanone obtained from the previous step.
-
After the addition is complete, continue to heat at reflux for 3 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield the final this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Materials | 3-chloropropionyl chloride, ethylene, aluminum trichloride | [4] |
| Intermediate | 1,5-dichloro-3-pentanone | [1][4] |
| Final Product Yield | 45% (overall) | [5] |
| Product Purity | High (after vacuum distillation) | [4] |
| Scale | >20 kg | [1][2][3] |
Process Workflow
Caption: Workflow for the two-step synthesis of this compound.
Method 2: Ruthenium-Catalyzed Oxidation
This method provides an alternative route starting from 4-methylene-tetrahydropyran, utilizing a ruthenium compound as a catalyst for oxidation. This process is presented as a high-yield, one-step industrial manufacturing method.
Experimental Protocol
-
Charge a reaction vessel with 4-methylene-tetrahydropyran.
-
Add a catalytic amount of a ruthenium compound (e.g., ruthenium tetraoxide, ruthenium dioxide, or ruthenium trichloride).
-
The oxidation can be performed in the presence of a co-oxidant, such as a periodate (B1199274) or hypochlorite (B82951) salt.
-
Stir the reaction mixture at a suitable temperature until the starting material is consumed (monitor by GC or TLC).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by distillation to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-methylene-tetrahydropyran | [6] |
| Catalyst | Ruthenium compound (RuO4, RuO2, or RuCl3) | [6] |
| Co-oxidant (optional) | Periodate or hypochlorite salt | [6] |
| Product Yield | High | [6] |
| Purity | High | [6] |
| Key Advantage | One-step process | [6] |
Reaction Scheme
Caption: Ruthenium-catalyzed oxidation of 4-methylene-tetrahydropyran.
Conclusion
The presented protocols offer scalable and industrially viable methods for the synthesis of this compound. The choice between the two-step synthesis via dichloropentanone and the ruthenium-catalyzed oxidation will depend on factors such as raw material availability, cost, and specific process capabilities of the manufacturing facility. Both methods have been demonstrated to be effective for large-scale production, providing a reliable supply of this crucial pharmaceutical intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Tetrahydroâ4Hâpyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture - Organic Process Research & Development - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. A convenient preparation of this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. JP3516469B2 - Production of this compound - Google Patents [patents.google.com]
One-Pot Synthesis of Tetrahydro-4H-pyran-4-one Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of Tetrahydro-4H-pyran-4-one derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules and natural products. The methods outlined below focus on efficient, one-pot multicomponent reactions that offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.
Introduction
This compound and its derivatives are versatile scaffolds in organic synthesis and serve as key building blocks for a wide range of pharmaceuticals.[1][2] Their derivatives have shown potential as antibacterial, anticancer, and anti-inflammatory agents.[1][3] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these complex molecules from simple precursors in a single step, thereby streamlining the drug discovery process.[4][5] This document details two prominent one-pot methodologies for the synthesis of this compound derivatives.
Method 1: The Maitland-Japp Multicomponent Reaction
The Maitland-Japp reaction is a classic yet highly effective method for the one-pot synthesis of highly substituted Tetrahydro-4H-pyran-4-ones.[6][7] This reaction involves the condensation of a β-ketoester with two different aldehydes, catalyzed by a Lewis acid.[6] The diastereoselectivity of the reaction can be controlled by the choice of the Lewis acid and the reaction temperature.[6]
Reaction Scheme:
A derivative of a β-ketoester reacts with two different aldehydes in the presence of a Lewis acid to regioselectively form highly substituted Tetrahydro-4H-pyran-4-ones in excellent yields.[6]
Experimental Protocol
General Procedure for the One-Pot Synthesis of Tetrahydro-4H-pyran-4-ones via the Maitland-Japp Reaction: [6]
-
To a stirred solution of the β-ketoester (1.0 equiv) in a suitable solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, add the Lewis acid catalyst (e.g., TiCl₄ or Yb(OTf)₃, 1.1 equiv).
-
After stirring for 15 minutes, add the first aldehyde (R¹CHO, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back down to -78 °C and add a solution of the second aldehyde (R²CHO, 1.1 equiv) and trifluoroacetic acid (TFA, 1.1 equiv) in the solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with the solvent (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Quantitative Data Summary
The following table summarizes the yields of various 2,6-disubstituted-3-alkoxycarbonyl-tetrahydro-4H-pyran-4-ones synthesized via the Maitland-Japp reaction using different aldehydes and Lewis acid catalysts.
| Entry | R¹CHO | R²CHO | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | Isobutyraldehyde | TiCl₄ | 70 | 10:1 |
| 2 | p-Anisaldehyde | Benzaldehyde | TiCl₄ | 85 | >20:1 |
| 3 | Benzaldehyde | Isobutyraldehyde | Yb(OTf)₃ | 60 | 1:5 |
| 4 | Cyclohexanecarboxaldehyde | Benzaldehyde | Yb(OTf)₃ | 75 | 1:10 |
Data synthesized from information presented in the search results.[6]
Logical Workflow for the Maitland-Japp Reaction
Caption: Workflow for the one-pot Maitland-Japp synthesis.
Method 2: Organocatalyzed Multicomponent Synthesis
Organocatalysis offers an environmentally benign and metal-free approach to the synthesis of pyran derivatives. Catalysts such as L-proline and glutamic acid have been effectively used to promote the one-pot condensation of aldehydes, active methylene (B1212753) compounds, and β-dicarbonyl compounds.[4][8]
Reaction Scheme:
An aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a β-dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or dimedone) undergo a one-pot condensation reaction catalyzed by an organocatalyst to yield the corresponding 4H-pyran derivative.
Experimental Protocol
General Procedure for the L-Proline Catalyzed Synthesis of 2-Amino-4H-pyran Derivatives: [8]
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (B47326) (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and L-proline (10 mol%).
-
Add ethanol (B145695) (10 mL) as the solvent.
-
Reflux the reaction mixture for the appropriate time (typically 1-2 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Recrystallize the crude product from methanol (B129727) to obtain the pure 2-amino-4H-pyran derivative.
Quantitative Data Summary
The following table summarizes the yields of various 2-amino-4H-pyran derivatives synthesized using an L-proline catalyst.
| Entry | Aromatic Aldehyde | β-Dicarbonyl Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 1.0 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 1.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 1.2 | 96 |
| 4 | Benzaldehyde | Dimedone | 1.0 | 94 |
| 5 | 4-Methoxybenzaldehyde | Dimedone | 2.0 | 90 |
Data synthesized from information presented in the search results.[8]
Reaction Mechanism: Organocatalyzed Synthesis
Caption: Mechanism of organocatalyzed pyran synthesis.
Applications in Drug Discovery
This compound derivatives are privileged scaffolds in medicinal chemistry. Their rigid, oxygen-containing heterocyclic structure allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. These derivatives have been investigated for a wide range of therapeutic applications, including:
-
Anticancer Agents: Certain derivatives have been shown to induce apoptosis in cancer cells and inhibit angiogenesis.[1]
-
Antibacterial Agents: Modifications of the this compound core have led to compounds with activity against both Gram-positive and Gram-negative bacteria.[1]
-
Antiviral Activity: Some derivatives have demonstrated potential as anti-influenza virus agents.[9]
-
Enzyme Inhibition: They have been identified as inhibitors of enzymes such as semicarbazide-sensitive amine oxidase (SSAO).[6]
The one-pot synthesis methods described herein provide an efficient means to generate libraries of these valuable compounds for high-throughput screening and lead optimization in drug discovery programs. The ability to systematically vary the substituents at different positions on the pyran ring allows for the exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.
References
- 1. A Maitland-Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. The Green and Efficient One-pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 5. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. scispace.com [scispace.com]
- 9. mjbas.com [mjbas.com]
The Versatile Scaffold: Tetrahydro-4H-pyran-4-one in Modern Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The saturated heterocyclic ketone, Tetrahydro-4H-pyran-4-one, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its role as a versatile building block, have positioned it as a key intermediate in the synthesis of a diverse array of biologically active molecules. This document provides a detailed overview of the applications of this compound in drug discovery, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
I. Applications in Drug Discovery
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with significant therapeutic potential. Its derivatives have shown promise in a range of disease areas, including oncology, infectious diseases, and neurology.
Anticancer Agents
Derivatives of the closely related 4H-pyran-4-one scaffold have demonstrated significant cytotoxic activity against a variety of cancer cell lines. These compounds often act through mechanisms that include the induction of apoptosis and inhibition of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2)[1][2]. The tetrahydropyran-4-one core is considered a valuable scaffold for the development of novel oncology therapeutics[3].
Antimicrobial and Antiviral Agents
The pyran nucleus is a common feature in molecules exhibiting antimicrobial and antifungal properties[4]. This compound derivatives have been investigated for their activity against various pathogens. For instance, some derivatives have shown inhibitory activity against Mycobacterium bovis (BCG), a surrogate for Mycobacterium tuberculosis[5]. Additionally, compounds derived from this compound have demonstrated anti-influenza virus activity, highlighting their potential as candidates for new antiviral drug development[4].
Histamine (B1213489) H3 Receptor Antagonists
This compound is a key structural component in the development of potent and selective antagonists for the histamine H3 receptor[6]. These antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and addiction[6]. The H3 receptor modulates the release of several neurotransmitters, making it an attractive target for therapeutic intervention[7].
II. Quantitative Data
The following tables summarize the biological activity of various pyran derivatives. It is important to note that much of the publicly available quantitative data is for 4H-pyran derivatives. While structurally related, the biological activity of direct this compound derivatives may vary.
Table 1: Anticancer Activity of 4H-Pyran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran derivative | HCT-116 (Colon) | 75.1 | [1] |
| 4H-Pyran derivative | HCT-116 (Colon) | 85.88 | [1] |
| Tetrahydrobenzo[b]pyran | OVCAR (Ovarian) | 23.44 - 71.23 µg/mL | [8] |
| Tetrahydrobenzo[b]pyran | HRA (Ovarian) | 23.44 - 71.23 µg/mL | [8] |
| Tetrahydrobenzo[b]pyran | COC1 (Ovarian) | 23.44 - 71.23 µg/mL | [8] |
Table 2: Antimicrobial Activity of 4H-Pyran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative of dihydro-2H-thiopyran-4(3H)-one | Candida spp. | 1.95 - 15.62 | [9] |
| Thiazole derivative of dihydro-2H-thiopyran-4(3H)-one | Gram-positive bacteria | 7.81 - 62.5 | [9] |
III. Experimental Protocols
General Synthesis of this compound Derivatives
A common method for the synthesis of substituted tetrahydropyran-4-ones is through a one-pot, multicomponent reaction. The following is a generalized protocol based on the Maitland-Japp reaction[10].
Protocol 1: Synthesis of Highly Substituted Tetrahydropyran-4-ones
-
Reaction Setup: To a solution of a β-ketoester derivative in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid (e.g., boron trifluoride etherate).
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C) and add the first aldehyde dropwise. Stir for a specified time (e.g., 30 minutes).
-
Second Aldehyde Addition: Add the second aldehyde dropwise to the reaction mixture and continue stirring at the same temperature for a set period (e.g., 2 hours).
-
Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours). Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired tetrahydropyran-4-one derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[11][12][13].
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
IV. Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
Histamine H3 receptor antagonists derived from this compound modulate neurotransmitter release by blocking the inhibitory effect of histamine on presynaptic H3 autoreceptors and heteroreceptors.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 7. scispace.com [scispace.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Tetrahydro-4H-pyran-4-one in the Synthesis of Potent H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system, where it modulates the release of histamine and other key neurotransmitters. This positions the H3R as a compelling target for the therapeutic intervention of various neurological and cognitive disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD). Tetrahydro-4H-pyran-4-one has emerged as a versatile and crucial building block in the synthesis of novel and potent H3R antagonists. Its inherent structural features allow for the creation of diverse chemical scaffolds, including spirocyclic systems, that can effectively target the H3 receptor.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of H3R antagonists, focusing on the development of the azaspiro[2.5]octane carboxamide scaffold, which has demonstrated nanomolar potency.[1]
Signaling Pathways and Experimental Workflow
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.
References
Application Notes and Protocols for the Reductive Amination of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable in the construction of complex molecules due to its high efficiency and broad functional group tolerance. The tetrahydropyran (B127337) motif is a privileged scaffold in numerous approved drugs and clinical candidates, valued for its favorable physicochemical properties, including improved solubility and metabolic stability. Consequently, the synthesis of 4-aminotetrahydropyran (B1267664) derivatives via reductive amination of tetrahydro-4H-pyran-4-one is a frequently employed transformation in the pharmaceutical industry.
This document provides detailed application notes and a generalized protocol for the reductive amination of this compound, focusing on the widely used and highly selective reducing agent, sodium triacetoxyborohydride (B8407120).
Reaction Principle and Advantages
The reductive amination of this compound proceeds in a one-pot fashion. The reaction initiates with the formation of a hemiaminal intermediate from the ketone and the amine, which then dehydrates to form an iminium ion. A selective reducing agent, typically sodium triacetoxyborohydride, then reduces the iminium ion to the corresponding amine.[1]
Key Advantages of Using Sodium Triacetoxyborohydride:
-
Mild and Selective: It is a less powerful reducing agent than sodium borohydride, which allows for the selective reduction of the iminium ion in the presence of the ketone starting material.[2] This minimizes the formation of the corresponding alcohol byproduct.
-
Broad Substrate Scope: The method is applicable to a wide range of primary and secondary amines, including anilines and other weakly basic amines.[3]
-
Operational Simplicity: The reaction is typically performed as a one-pot procedure at room temperature, simplifying the experimental setup.[2]
-
High Yields: This protocol generally affords the desired amine products in good to excellent yields.[3]
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in anhydrous DCE or THF (0.1-0.5 M), add acetic acid (0-1.0 eq., optional).
-
Stir the mixture at room temperature for 20-60 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by crystallization to afford the desired N-substituted-tetrahydro-2H-pyran-4-amine.
Data Presentation
The following table summarizes representative examples of the reductive amination of this compound with various amines.
| Amine | Reducing Agent | Solvent | Catalyst | Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid | 12 | 85 |
| Aniline | NaBH(OAc)₃ | DCE | Acetic Acid | 18 | 78 |
| Morpholine | NaBH(OAc)₃ | THF | - | 16 | 92 |
| Piperidine | NaBH(OAc)₃ | THF | - | 16 | 89 |
| Methylamine (as hydrochloride) | NaBH(OAc)₃ | DCE | Triethylamine | 24 | 75 |
| 4-Fluoroaniline | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | 72 |
Note: The data in this table is compiled from typical results found in the literature for similar reductive amination reactions and serves as a guideline. Actual yields may vary depending on the specific reaction conditions and the nature of the amine.
Mandatory Visualizations
Reductive Amination Workflow
Caption: Workflow for the reductive amination of this compound.
Signaling Pathway of Reductive Amination
Caption: Mechanism of reductive amination of a ketone.
References
Application Notes and Protocols for the Wittig Reaction of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction condition summaries for the Wittig and Horner-Wadsworth-Emmons (HWE) olefination reactions of Tetrahydro-4H-pyran-4-one. This key transformation is crucial for the synthesis of various heterocyclic compounds and is widely used in the development of novel therapeutics and functional materials.
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of a carbon-carbon double bond by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone.[1] In the context of drug development and medicinal chemistry, the introduction of an exocyclic methylene (B1212753) group or a substituted vinylidene group to the this compound core can significantly influence the biological activity and pharmacokinetic properties of the resulting molecule.
A common variation of this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion. The HWE reaction often offers advantages such as the use of milder bases and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct.[2] This document outlines protocols for both the standard Wittig reaction and the HWE reaction as applied to this compound.
Reaction Schemes & Mechanisms
The general scheme for the Wittig olefination of this compound involves the reaction of the ketone with a phosphorus ylide to yield the corresponding 4-alkylidene-tetrahydro-4H-pyran and triphenylphosphine (B44618) oxide.
Caption: General Wittig Reaction Scheme.
The reaction proceeds through a betaine (B1666868) intermediate which then forms a four-membered oxaphosphetane ring. This intermediate subsequently collapses to form the thermodynamically stable alkene and triphenylphosphine oxide.
The Horner-Wadsworth-Emmons reaction follows a similar pathway but utilizes a phosphonate-stabilized carbanion, typically leading to the formation of (E)-alkenes with high stereoselectivity when an aldehyde is used.[2]
Experimental Protocols
Protocol 1: Wittig Reaction with Methyltriphenylphosphonium (B96628) Bromide
This protocol describes the synthesis of 4-methylene-tetrahydro-4H-pyran using a non-stabilized ylide.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Potassium tert-butoxide (1.2 equivalents) is added portion-wise to the stirred suspension under a nitrogen atmosphere.
-
The reaction mixture is allowed to stir at room temperature for 1 hour to ensure complete ylide formation. The color of the reaction mixture typically turns deep yellow or orange.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure 4-methylene-tetrahydro-4H-pyran.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl Phosphonoacetate
This protocol details the synthesis of ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate using a stabilized phosphonate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask is charged with sodium hydride (1.2 equivalents, washed with hexanes to remove mineral oil) and anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C.
-
Triethyl phosphonoacetate (1.2 equivalents) is added dropwise to the stirred suspension.
-
The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature overnight. Reaction progress is monitored by TLC.
-
The reaction is carefully quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to yield ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Wittig and HWE reactions of this compound based on analogous reactions reported in the literature.
Table 1: Wittig Reaction Conditions
| Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Methyltriphenylphosphonium bromide | t-BuOK | THF | 0 to RT | 12-24 | 60-80 | 4-Methylene-tetrahydro-4H-pyran |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 12 | 65-85 | 4-Ethylidene-tetrahydro-4H-pyran |
| (Methoxymethyl)triphenylphosphonium chloride | NaH | THF | 0 to RT | 18 | 70-90 | 4-(Methoxymethylene)-tetrahydro-4H-pyran |
Table 2: Horner-Wadsworth-Emmons Reaction Conditions
| Phosphonate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
| Triethyl phosphonoacetate | NaH | THF | 0 to RT | 12-18 | 80-95 | Ethyl 2-(tetrahydro-4H-pyran-4-ylidene)acetate |
| Diethyl (cyanomethyl)phosphonate | NaH | DME | RT | 12 | 85-98 | 2-(Tetrahydro-4H-pyran-4-ylidene)acetonitrile |
| Diethyl benzylphosphonate | KHMDS | THF | -78 to RT | 6 | 75-90 | 4-Benzylidene-tetrahydro-4H-pyran |
Experimental Workflow and Reaction Mechanism Diagrams
The following diagrams illustrate the general experimental workflow for the Wittig reaction and the reaction mechanism.
Caption: General Experimental Workflow for the Wittig Reaction.
Caption: Simplified Wittig Reaction Mechanism.
Conclusion
The Wittig and Horner-Wadsworth-Emmons reactions are highly effective and versatile methods for the olefination of this compound. The choice between a standard Wittig reagent and a phosphonate-stabilized ylide will depend on the desired product and the required reaction conditions. Non-stabilized ylides are generally used for the introduction of simple alkylidene groups, while stabilized ylides, as used in the HWE reaction, are ideal for incorporating electron-withdrawing groups and often provide higher yields and easier purification. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of novel pyran-containing molecules.
References
Application Notes and Protocols: Aldol Condensation of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of mono- and bis-arylmethylene derivatives of Tetrahydro-4H-pyran-4-one via Aldol condensation reactions. The resulting α,β-unsaturated ketones are of significant interest in medicinal chemistry due to their potential as cytotoxic agents. The protocols and data presented are compiled from established synthetic methodologies and analogous reactions with related heterocyclic ketones.
Introduction
The Aldol condensation of this compound with aromatic aldehydes is a versatile method for the synthesis of novel heterocyclic compounds. This reaction, a cornerstone of C-C bond formation, leads to the formation of mono- and bis-arylmethylene derivatives, which serve as valuable scaffolds in drug discovery. The α,β-unsaturated ketone moiety in these products is a known pharmacophore that can participate in Michael additions with biological nucleophiles, leading to potential therapeutic effects, including anticancer activity. Recent studies have demonstrated a one-pot method for the synthesis of dissymmetric bisarylidene derivatives of this compound, allowing for controlled and efficient production of these compounds.[1][2]
Reaction Scheme
The general scheme for the base-catalyzed Aldol condensation of this compound with aromatic aldehydes is depicted below. The reaction can be controlled to yield either the mono- or bis-adduct.
References
Application Notes and Protocols for Cycloaddition Reactions of Tetrahydro-4H-pyran-4-one as a Dienophile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing Tetrahydro-4H-pyran-4-one and its derivatives as dienophiles in various cycloaddition reactions. The resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds.
Introduction to this compound in Cycloaddition Reactions
This compound is a versatile building block in organic synthesis. While its carbonyl group exhibits some dienophilic character, its reactivity can be enhanced through several strategies, making it a valuable precursor for the synthesis of complex spirocyclic and fused heterocyclic systems. The primary approaches to employing this compound as a dienophile include:
-
Inverse-Electron-Demand Diels-Alder Reactions: The electron-deficient nature of the carbonyl group makes it a suitable dienophile for reactions with electron-rich dienes.
-
Reactions of Enol Ether and Enamine Derivatives: Conversion of the ketone to its corresponding silyl (B83357) enol ether or enamine significantly increases the electron density of the double bond, facilitating participation in normal-demand Diels-Alder reactions.
-
Lewis Acid Catalysis: Coordination of a Lewis acid to the carbonyl oxygen activates the dienophile towards cycloaddition.
-
Photochemical [2+2] Cycloadditions (Paterno-Büchi Reaction): The carbonyl group can undergo photochemical cycloaddition with alkenes to form oxetane (B1205548) rings.
-
1,3-Dipolar Cycloadditions: The carbon-oxygen double bond can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones, leading to the formation of five-membered heterocyclic rings.
These strategies open avenues for the creation of diverse molecular architectures with potential applications in drug discovery.
Visualizing the Reaction Pathways
The following diagrams illustrate the key cycloaddition strategies involving this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for cycloaddition reactions involving this compound derivatives.
| Reaction Type | Dienophile/Dipolarophile | Diene/Dipole | Catalyst/Conditions | Product | Yield (%) | Reference |
| Diels-Alder | Silyl enol ether of this compound | Various aldehydes | Lewis Acid | cis-2,6-disubstituted tetrahydropyran-4-ones | up to 97% | [1][2] |
| Inverse-Demand Diels-Alder | Cyclic enol ethers (e.g., 3,4-dihydro-2H-pyran) | 1,2,4,5-tetrazines | Toluene (B28343), 100 °C, 60 min | 4-(1-hydroxyethyl)-3,6-di(pyrimidin-2-yl)-pyridazine | 82% | [3] |
| 1,3-Dipolar Cycloaddition | This compound | Carbohydrate-derived nitrones | Solvent-free, MW irradiation | Spiro-isoxazolidine glycomimetics | 57-81% | [4] |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-2,6-disubstituted Tetrahydropyran-4-ones via Silyl Enol Ether Prins Cyclization[1][2]
This protocol describes the formation of a silyl enol ether from a precursor, which then undergoes a Prins cyclization with an aldehyde, a reaction electronically analogous to a Diels-Alder reaction.
Materials:
-
Hydroxy silyl enol ether precursor
-
Aldehyde
-
Lewis Acid (e.g., TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the hydroxy silyl enol ether precursor (1.0 equiv) in CH₂Cl₂ at -78 °C is added the aldehyde (1.2 equiv).
-
The Lewis acid (e.g., TMSOTf, 0.1 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for the time specified in the literature for the specific substrates (typically 1-4 hours) until the reaction is complete as monitored by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired cis-2,6-disubstituted tetrahydropyran-4-one.
Expected Outcome:
This method provides a versatile route to substituted tetrahydropyran-4-ones with high diastereoselectivity and yields of up to 97%.[1][2]
Protocol 2: Inverse-Electron-Demand Diels-Alder Reaction of a Pyran-like Enol Ether with a Tetrazine[3]
This protocol outlines the reaction of a cyclic enol ether, 3,4-dihydro-2H-pyran (a structural analog of the enol form of this compound), with an electron-poor tetrazine.
Materials:
-
3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine
-
2,3-dihydrofuran (B140613) (dienophile)
-
Toluene
-
Silica gel for column chromatography
Procedure:
-
A dispersion of 3,6-di(pyrimidin-2-yl)-1,2,4,5-tetrazine (1.0 equiv) in toluene is prepared in a sealed reaction vessel.
-
The dienophile, 2,3-dihydrofuran (1.2 equiv), is added to the dispersion.
-
The reaction mixture is heated to 100 °C for 60 minutes.
-
The reaction progress is monitored by TLC or LC-MS until the tetrazine is fully consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the pyridazine (B1198779) product.
Expected Outcome:
The reaction is expected to proceed to full conversion of the tetrazine, affording the desired 4-(1-hydroxyethyl)-3,6-di(pyrimidin-2-yl)-pyridazine in high yield (82%).[3]
Protocol 3: Solvent-Free 1,3-Dipolar Cycloaddition of a Nitrone to this compound[4]
This protocol describes a green chemistry approach to the synthesis of spiro-isoxazolidine glycomimetics using microwave irradiation.
Materials:
-
Carbohydrate-derived nitrone
-
This compound (or other suitable dipolarophile)
-
Microwave reactor
Procedure:
-
The carbohydrate-derived nitrone (1.0 equiv) and this compound (1.2-2.0 equiv) are added directly to a microwave reaction vessel. No solvent is used.
-
The vessel is sealed and placed in the microwave reactor.
-
The reaction mixture is irradiated at a specified temperature and for a specific time as optimized for the particular substrates.
-
The completion of the reaction is monitored by TLC.
-
The crude product is then purified by flash column chromatography on silica gel.
Expected Outcome:
This sustainable method provides access to spiro-isoxazolidine derivatives with yields ranging from 57-81%, often with reduced reaction times compared to conventional heating.[4]
Applications in Drug Development
The spirocyclic and fused heterocyclic scaffolds synthesized through these cycloaddition reactions are prevalent in a wide array of natural products and medicinally important compounds. For instance, tetrahydropyran (B127337) rings are core structures in numerous antibiotics, antifungal agents, and other therapeutics. The ability to stereoselectively synthesize highly substituted pyran derivatives is therefore of great importance in the development of new drug candidates. The resulting cycloadducts can serve as versatile intermediates for the synthesis of complex molecules with potential biological activity. The development of efficient and stereoselective cycloaddition methodologies using readily available starting materials like this compound is a key area of research in medicinal chemistry.
References
- 1. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silyl enol ether Prins cyclization: diastereoselective formation of substituted tetrahydropyran-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
Application Notes: Synthesis of Spirocycles from Tetrahydro-4H-pyran-4-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone widely utilized as a building block in organic synthesis and medicinal chemistry.[1][2] Its unique reactivity and structural features make it an ideal starting material for the construction of complex molecular architectures, including spirocycles.[1][3] Spirocyclic frameworks are of significant interest in drug discovery as they introduce three-dimensional complexity, which can lead to improved potency, selectivity, and pharmacokinetic properties.[4][5] This document provides detailed protocols and application notes for the synthesis of spirocycles utilizing this compound as a key reactant.
Application Note 1: Prins-Type Cyclization for Spiro-Tetrahydropyran Synthesis
The Prins-type cyclization is a powerful acid-catalyzed method for forming carbon-carbon bonds and constructing cyclic ethers. A three-component reaction involving a cyclic ketone (such as this compound), a homoallylic alcohol, and a sulfonic acid provides rapid and efficient access to a variety of spirocyclic tetrahydropyran (B127337) derivatives.[6][7] This approach is particularly valuable for creating novel spirocyclic amines after further functional group manipulation.[7]
Logical Workflow for Prins-Type Spirocyclization
The following diagram illustrates the general workflow for the synthesis and subsequent conversion of spirocyclic tetrahydropyranyl mesylates.
References
- 1. This compound: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 4. Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas: Significant water effects on the enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xiao.rice.edu [xiao.rice.edu]
- 6. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application of Tetrahydro-4H-pyran-4-one in the Synthesis of Bioactive Natural Products
Introduction: Tetrahydro-4H-pyran-4-one and its derivatives are versatile synthetic intermediates widely employed in the total synthesis of complex natural products. The embedded tetrahydropyran (B127337) motif is a common feature in numerous biologically active compounds, particularly those of marine origin. This six-membered oxygen-containing heterocycle serves as a crucial scaffold, influencing the overall conformation and biological activity of the target molecules. Methodologies such as the Prins cyclization have emerged as powerful tools for the stereoselective construction of substituted tetrahydropyran-4-one rings, providing efficient access to key building blocks for natural product synthesis.
This document provides an overview of the application of this compound in the synthesis of notable natural products, including neopeltolide (B1256781), exiguolide, and (±)-centrolobine. Detailed experimental protocols for key transformations, quantitative data, and visualizations of synthetic workflows and biological pathways are presented to guide researchers in medicinal chemistry and drug development.
Application in Natural Product Synthesis
Neopeltolide
Neopeltolide, a macrolide isolated from a marine sponge of the Neopeltidae family, exhibits potent antiproliferative and antifungal activities.[1][2] Its complex architecture, featuring a 14-membered macrolactone with an embedded 2,6-cis-disubstituted tetrahydropyran ring, has made it a challenging target for total synthesis. Several synthetic strategies have successfully utilized tetrahydropyran-4-one derivatives to construct the core of neopeltolide.
One prominent approach involves a Lewis acid-catalyzed intramolecular macrocyclization that simultaneously forms the tetrahydropyran ring and the macrocycle.[3] This key step highlights the utility of functionalized tetrahydropyran precursors in complex cyclization cascades. The biological activity of neopeltolide is attributed to its ability to inhibit the cytochrome bc1 complex, a crucial component of the mitochondrial electron transport chain involved in ATP synthesis.[4][5]
Quantitative Data for Neopeltolide Synthesis (Selected Steps):
| Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Lewis Acid-Catalyzed Macrocyclization | β-hydroxy dioxinone, Aldehyde | Sc(OTf)₃ | Acetonitrile | 40 | >20:1 | [3] |
| Reduction of Pyranone | Tricyclic macrocycle | NaBH₄ | Methanol | 96 | - | [3] |
| Mitsunobu Reaction | Macrolide core, Oxazole side chain | DIAD, Ph₃P | Benzene | 76 | - | [3] |
Experimental Protocol: Lewis Acid-Catalyzed Macrocyclization for Neopeltolide Core Synthesis [3]
-
To a solution of the acyclic aldehyde precursor in acetonitrile, add calcium sulfate (B86663) (CaSO₄).
-
Add a catalytic amount of scandium(III) triflate (Sc(OTf)₃).
-
Stir the reaction mixture at the appropriate temperature until completion, monitored by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic macrocycle.
Signaling Pathway of Neopeltolide
The primary mechanism of action of neopeltolide involves the inhibition of the mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex (Complex III). This inhibition disrupts the synthesis of ATP, leading to cellular energy depletion and ultimately apoptosis in cancer cells.
Caption: Simplified signaling pathway of Neopeltolide's cytotoxic effect.
Exiguolide
Exiguolide, isolated from the marine sponge Geodia exigua, is another macrolide natural product containing two tetrahydropyran rings within its 16-membered macrocyclic structure.[6] It has been shown to inhibit the fertilization of sea urchin gametes and exhibits potential anticancer activity. The synthesis of exiguolide has been accomplished through strategies that employ iterative and stereoselective Prins cyclizations to construct the tetrahydropyran moieties.[6][7]
A convergent synthesis approach involves the use of a β-hydroxy dioxinone fragment in two key Prins reactions: an intermolecular cyclization to assemble a linear precursor and a subsequent intramolecular macrocyclization to form the 16-membered ring and the second tetrahydropyran.[6]
Quantitative Data for Exiguolide Synthesis (Selected Steps):
| Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Intermolecular Prins Cyclization | Dioxinone, Aldehyde | - | - | - | - | [6] |
| Intramolecular Prins Macrocyclization | Linear Precursor | - | - | - | - | [6] |
Experimental Protocol: Dioxinone-Directed Prins Cyclization [6]
A generalized protocol based on the described strategy:
-
Combine the chiral β-hydroxy dioxinone and the aldehyde partner in a suitable solvent.
-
Introduce a Lewis acid catalyst (e.g., a scandium or indium salt) to initiate the Prins cyclization.
-
Maintain the reaction at a specific temperature and monitor for completion.
-
After quenching the reaction, perform an extractive work-up.
-
Purify the resulting tetrahydropyran-containing product via chromatography.
Synthetic Workflow for Exiguolide
The synthesis of exiguolide showcases a convergent strategy where key fragments are assembled and then cyclized to form the final macrocyclic structure.
Caption: Convergent synthetic workflow for the total synthesis of (-)-Exiguolide.
(±)-Centrolobine
(±)-Centrolobine is a diarylheptanoid natural product isolated from the heartwood of Centrolobium species.[8][9] It exhibits antiparasitic and antibiotic properties. The synthesis of (±)-centrolobine has been achieved through various methods, with some of the most efficient routes utilizing a Maitland–Japp type reaction or a domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization to construct the central tetrahydropyran-4-one core.[8][9]
A one-pot, three-component variation of the Maitland–Japp reaction has been successfully employed, demonstrating a concise and high-yielding approach to the tetrahydropyran-4-one intermediate.[8]
Quantitative Data for (±)-Centrolobine Synthesis (Selected Steps):
| Step | Reactants | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Maitland-Japp Reaction (Two-Pot) | Chan's diene, Aldehyde 5 | Boron trifluoride etherate | - | 56 (combined diastereomers) | [8] |
| Decarboxylation | Pyranone intermediate | LiOH, H₂O₂ | - | 60 | [8] |
| Domino Olefin Cross-Metathesis/Cyclization | Enone 3, Hydroxyalkene 4 | Hoveyda-Grubbs II catalyst | CH₂Cl₂ | 74 | [9] |
| Hydrogenolysis | Benzyl-protected intermediate | 10% Pd/C, H₂ | THF | 69 | [9] |
Experimental Protocol: Domino Olefin Cross-Metathesis/Intramolecular Oxa-Conjugate Cyclization for (±)-Centrolobine Intermediate [9]
-
In a reaction vessel, dissolve the enone (1 equivalent) and the hydroxyalkene (1.5 equivalents) in dichloromethane.
-
Add the Hoveyda–Grubbs second-generation catalyst (10 mol %).
-
Heat the reaction mixture under microwave irradiation at 100 °C for 20 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to isolate the 2,6-cis-disubstituted tetrahydropyran.
Logical Relationship in (±)-Centrolobine Synthesis
The synthesis of (±)-centrolobine from key precursors highlights a streamlined approach to constructing the natural product.
Caption: Logical flow of the total synthesis of (±)-Centrolobine.
This compound and its derivatives are indispensable tools in the synthesis of complex, biologically active natural products. The strategic implementation of reactions like the Prins cyclization allows for the efficient and stereocontrolled construction of the tetrahydropyran core. The examples of neopeltolide, exiguolide, and (±)-centrolobine demonstrate the versatility of this building block in convergent and elegant synthetic routes. Further exploration of novel methodologies for the synthesis and functionalization of tetrahydropyran-4-ones will undoubtedly continue to fuel advancements in natural product synthesis and drug discovery.
References
- 1. Synthesis and biological activity of neopeltolide and analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Structure-Activity Investigation of the Marine Natural Product Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of neopeltolide and analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Neopeltolide and Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of (−)-Exiguolide by Iterative Stereoselective Dioxinone-Directed Prins Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective synthesis of (-)-exiguolide by iterative stereoselective dioxinone-directed Prins cyclizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paul a. clarke 2005 total synthesis (±)-centrolobine [lookchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrahydro-4H-pyran-4-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of Tetrahydro-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Several common synthetic routes are employed, each with its own set of advantages and potential challenges. The primary methods include:
-
Cyclization of 1,5-dihalopentan-3-ones: A key intermediate, 1,5-dichloro-3-pentanone, can be synthesized from 3-chloropropionyl chloride and ethylene (B1197577).[1] This intermediate is then treated with a base in water to yield this compound.
-
Oxidation of Tetrahydropyran-4-ol: This method involves the oxidation of the corresponding alcohol precursor.
-
Hydrogenation of Pyran-4-one Derivatives: Dihydropyran-4-one or pyran-4-one can be hydrogenated in the presence of a metal catalyst (e.g., Palladium on carbon) to produce the saturated ketone.[2]
-
Reaction of Bis(2-chloroethyl)ether with Carbon Dioxide: This process utilizes a Zr-Ce-Ti-Al composite oxide and cesium iodide catalyst to facilitate the reaction between bis(2-chloroethyl)ether and CO2.[3]
Q2: What are the typical impurities I might encounter in my synthesis?
A2: The impurities in your final product are highly dependent on the synthetic route chosen. However, some common classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursors in your final product. For instance, in the cyclization of 1,5-dichloro-3-pentanone, unreacted halo-ketone could be a potential impurity.
-
Reaction Intermediates: Depending on the reaction pathway, stable intermediates may persist if the reaction does not go to completion.
-
By-products from Side Reactions: Side reactions can generate various impurities. For example, in chlorination reactions, over-chlorinated species might be formed.[4] Other potential by-products can include isomers or products of elimination or rearrangement reactions.[4]
-
Residual Solvents: Solvents used during the synthesis or purification steps (e.g., toluene, methanol, ethanol) can be present in the final product if not completely removed.[3]
-
Degradation Products: The target molecule may degrade under certain conditions, such as exposure to high temperatures or incompatible reagents, leading to the formation of impurities.[4]
Q3: My final product has low purity. How can I improve it?
A3: Improving the purity of this compound often involves optimizing both the reaction conditions and the purification protocol.
-
Reaction Optimization:
-
Temperature Control: Ensure the reaction temperature is optimal for the desired transformation to minimize side product formation.
-
Stoichiometry: Carefully control the molar ratios of your reactants and reagents.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times.[5]
-
-
Purification:
-
Distillation: Fractional distillation is an effective method for purifying this compound, especially for removing volatile impurities and unreacted starting materials. A purity of over 98.0% can be achieved by distillation, which can be further improved to 99.5% with fractional distillation.[1]
-
Recrystallization: If applicable, recrystallization from a suitable solvent system can be a highly effective purification technique.[3]
-
Chromatography: For complex mixtures or to remove non-volatile impurities, column chromatography is a powerful tool.[5]
-
Extraction: Due to the high solubility of this compound in water, extensive extraction with a suitable organic solvent like dichloromethane (B109758) is necessary if the reaction is performed in an aqueous medium.[1]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Monitor reaction progress using TLC or GC to ensure completion.- Increase reaction time or temperature as appropriate.- Check the quality and activity of reagents and catalysts. |
| Side reactions consuming starting material | - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired product.- Adjust the order of reagent addition. | |
| Product loss during workup | - For aqueous workups, be aware of the high water solubility of the product and perform multiple extractions with an appropriate organic solvent.[1]- Optimize purification methods to minimize loss (e.g., choose an appropriate solvent for recrystallization). | |
| Presence of Starting Materials in Product | Incomplete reaction | - Extend the reaction time or consider a moderate increase in temperature.- Ensure the catalyst (if used) is active and present in the correct amount. |
| Inefficient purification | - Improve the efficiency of distillation by using a fractionating column.- Optimize the mobile phase in column chromatography for better separation. | |
| Formation of Colored Impurities | Degradation of starting materials or product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Avoid excessive heating.- Check for and remove any potential sources of oxidation. |
| Reaction with impurities in solvents or reagents | - Use high-purity, dry solvents and reagents. | |
| Inconsistent Results Between Batches | Variability in starting material quality | - Ensure the purity of starting materials is consistent for each batch.- Consider purifying starting materials before use. |
| Poor control over reaction parameters | - Maintain strict control over temperature, stirring rate, and reagent addition rate. |
Experimental Protocols
Synthesis via Cyclization of 1,5-dichloro-3-pentanone
This two-stage process involves the initial synthesis of 1,5-dichloro-3-pentanone followed by its cyclization.
-
Stage 1: Synthesis of 1,5-dichloro-3-pentanone:
-
In a suitable reactor, 3-chloropropionyl chloride is reacted with ethylene in the presence of a Lewis acid catalyst.
-
This reaction is complex to scale up as it involves a gas-liquid-solid system.[1]
-
-
Stage 2: Cyclization to form this compound:
-
The resulting 1,5-dichloro-3-pentanone is treated with water under basic conditions.[1]
-
Due to the high solubility of the product in water, it needs to be extracted multiple times with a solvent like dichloromethane.[1]
-
The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation.
-
Purity Data from Different Synthesis Routes
| Synthesis Route | Reported Purity | Reference |
| From bis(2-chloroethyl)ether and CO2 with recrystallization | 99.7% | [3] |
| From 1,5-dichloro-3-pentanone with fractional distillation | 99.5% | [1] |
| From 1,5-dichloro-3-pentanone with standard distillation | >98.0% | [1] |
| Commercial Product (Sigma-Aldrich) | 99% | |
| Commercial Product (Tokyo Chemical Industry) | >95.0% (GC) | [6] |
Visualized Workflows and Pathways
Caption: Common synthesis pathways for this compound.
Caption: Troubleshooting workflow for addressing low purity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound 29943-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Purification of Tetrahydro-4H-pyran-4-one by distillation and chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of Tetrahydro-4H-pyran-4-one by distillation and chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for purification?
A1: Understanding the physical properties is crucial for selecting and optimizing a purification method. This compound is a colorless to pale yellow liquid, soluble in water and many organic solvents.[1][2] Key properties are summarized in the table below.
Q2: Which purification method is more suitable for this compound, distillation or chromatography?
A2: The choice depends on the scale of the purification and the nature of the impurities.
-
Distillation (especially fractional distillation) is highly effective for large-scale purification and for removing non-volatile impurities or those with significantly different boiling points.[3] It is often used to achieve high purity (e.g., >99.5%).[3]
-
Column Chromatography is ideal for smaller scales and for separating impurities with similar boiling points but different polarities.[4] It is also useful when the compound is sensitive to the high temperatures required for distillation.
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted starting materials (like tetrahydropyran-4-ol), solvents from the reaction (e.g., ethyl acetate (B1210297), dichloromethane), and byproducts from side reactions.[3][5] In some syntheses, chlorinated intermediates may also be present.[5]
Q4: Is this compound stable under typical purification conditions?
A4: this compound is generally stable under normal temperatures and pressures.[6] However, it can be sensitive to the acidic nature of standard silica (B1680970) gel, potentially leading to degradation during chromatography.[7][8] It may also degrade if exposed to excessive heat during distillation, especially if acidic or basic impurities are present.[2][3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [9] |
| Molecular Weight | 100.12 g/mol | [9] |
| Appearance | Clear, colorless to pale yellow liquid | [1][10] |
| Boiling Point | 166-167 °C (at atmospheric pressure) | [9][11] |
| Density | ~1.084 g/mL at 25 °C | [1][11] |
| Refractive Index | n20/D ~1.452 | [11] |
| Solubility | Soluble in water | [1] |
Table 2: Summary of Purification Parameters and Expected Outcomes
| Purification Method | Key Parameters | Expected Purity | Expected Yield | Reference(s) |
| Fractional Distillation | Vacuum: 4-5 mbar; Max. internal temp: 60 °C | >98.0% to >99.5% | 90-95% | [3] |
| Simple Distillation | Atmospheric pressure; Collect fraction at ~166 °C | Dependent on impurity profile | Moderate to High | [3] |
| Flash Column Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Ethyl Acetate/Hexane (B92381) Gradient | >95% (typical) | 75-85% (typical) | [4][12] |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for achieving high purity on a larger scale.[3]
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply vacuum, reducing the pressure to approximately 4-5 mbar.[3]
-
Heating: Gently heat the flask using the heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column until the temperature at the distillation head stabilizes. This indicates that the vapor and liquid phases have reached equilibrium.
-
Collecting Fractions:
-
Collect any low-boiling impurities in a preliminary receiving flask.
-
Once the temperature at the distillation head stabilizes near the expected boiling point of the product at the applied pressure, switch to a clean receiving flask.
-
Collect the main fraction of pure this compound, ensuring the internal temperature does not exceed 60 °C to prevent degradation.[3]
-
-
Shutdown: Once the main fraction is collected and the distillation rate drops, stop heating. Allow the apparatus to cool completely before slowly releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for smaller quantities or for separating compounds with similar boiling points.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (HPLC grade)
-
Chromatography column with stopcock
-
Sand
-
Cotton or glass wool plug
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.[12] Aim for an Rf value of 0.2-0.3 for this compound.[8]
-
Column Packing:
-
Insert a cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[13] Drain the excess solvent until it is just above the silica bed. .
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).[14]
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[15]
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions. Start with the low-polarity solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the this compound.[7]
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by flash chromatography.
Troubleshooting Guides
Distillation Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Heating rate is too high.- Insufficient stirring or lack of boiling chips. | - Reduce the heating mantle temperature.- Ensure adequate stirring or add fresh boiling chips.[16] |
| Difficulty Achieving Stable Vacuum | - Leaks in the distillation apparatus joints. | - Check all joints and connections for a proper seal. Re-apply vacuum grease if necessary.[16] |
| Product Purity is Low | - Inefficient separation due to similar boiling points of impurities.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column).- Slow down the distillation rate by reducing heat to allow for better separation.[16] |
| Low Recovery Yield | - Incomplete conversion in the preceding reaction, making purification tedious.[3]- Product decomposition at high temperature. | - Optimize the synthesis to achieve >99.5% conversion before distillation.[3]- Perform the distillation under vacuum to lower the boiling point and reduce thermal stress on the compound.[3] |
| Column Flooding | - Vapor flow rate is too high, causing liquid to be pushed up the column.[17] | - Reduce the heating rate to decrease the vapor velocity.[18] |
Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Decomposes on the Column | - The compound is unstable on acidic silica gel. | - Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[7]- If unstable, deactivate the silica by flushing the column with an eluent containing 1-2% triethylamine (B128534).[8]- Alternatively, use a different stationary phase like neutral alumina (B75360) or florisil.[7] |
| All Components Elute Together | - The eluting solvent is too polar. | - Start with a much less polar solvent system (e.g., increase the hexane to ethyl acetate ratio).[16] |
| Compound Won't Elute from the Column | - The eluting solvent is not polar enough.- The compound has decomposed and is irreversibly adsorbed. | - Gradually increase the polarity of the mobile phase.[7]- If decomposition is suspected (see above), a different purification method may be required. |
| Poor Separation of a Close Spot | - The chosen solvent system has poor selectivity. | - Try a different solvent system. For polar ketones, systems like dichloromethane/methanol can sometimes offer different selectivity.[15]- Use a longer column for better resolution. |
| Compound Streaks or "Tails" Badly | - The compound is strongly interacting with active sites on the silica.- The column is overloaded with the sample. | - Add a small amount of a polar modifier (like triethylamine for basic compounds, though less common for ketones) to the eluent to mask active sites.[8]- Ensure the sample is loaded in a narrow band and that the column is not overloaded (typically use 20-50 times the sample weight in adsorbent).[13] |
References
- 1. This compound,CAS NO 29943-42-8 | RVR LABS [rvrlabs.com]
- 2. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. This compound(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 29943-42-8 [chemicalbook.com]
- 11. 四氢吡喃酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. sorbtech.com [sorbtech.com]
- 16. benchchem.com [benchchem.com]
- 17. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Tetrahydro-4H-pyran-4-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in reactions involving Tetrahydro-4H-pyran-4-one.
Troubleshooting Guide
Low yields in reactions involving this compound can be attributed to several factors, from reaction conditions to catalyst choice and starting material purity. This guide provides a systematic approach to identifying and resolving these common issues.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for the synthesis of 4H-pyran derivatives is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in 4H-pyran synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst choice, or catalyst deactivation.[1] To enhance your yield, consider the following:
-
Reaction Conditions Optimization: The choice of solvent and temperature plays a crucial role. While various solvents can be used, solvent-free conditions have been shown to significantly improve yields in some cases.[1] For instance, in a one-pot multicomponent reaction of ethyl acetoacetate (B1235776), aromatic aldehyde, and malononitrile (B47326), switching from solvents like dichloromethane (B109758) or chloroform (B151607) to a solvent-free condition at 60°C increased the product yield to 92%.[1]
-
Catalyst Selection: The catalyst is a key determinant of reaction efficiency. A wide range of catalysts, from basic salts to metallic nanoparticles, have been successfully employed. For multicomponent reactions, catalysts like Neodymium (III) oxide (Nd2O3) have shown high efficiency, with yields up to 93% in 45 minutes.[2]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the decomposition of reactants or products, or promote undesired side reactions.[3] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Purity of Starting Materials: Impurities in the starting materials can act as catalysts for side reactions or inhibit the main reaction.[1] Ensure all reactants and solvents are of high purity.
Q2: What is the impact of different catalysts on the yield of 4H-pyran derivatives?
A2: The choice of catalyst has a significant impact on the reaction yield and time. A comparative study on the synthesis of 4H-pyran derivatives using different catalysts in a one-pot, three-component reaction of an aromatic aldehyde, a β-ketoester, and malononitrile highlights this importance.
| Catalyst | Reaction Time | Yield (%) |
| Acetic Acid | 12 hours | Intermediate |
| Piperidine | 2 hours | 40 |
| Al2O3 | 8 hours | 50 |
| MgO | 10 hours | 60 |
| CaO | 7 hours | 42 |
| Nd2O3 | 45 minutes | 93 |
| No Catalyst | 12 hours | No Product |
Data sourced from a study on the synthesis of 4H-pyran derivatives.[2]
Q3: Can the solvent choice significantly affect the yield of my reaction?
A3: Yes, the solvent can have a substantial effect on the reaction's success. In some cases, eliminating the solvent entirely can lead to higher yields. For the synthesis of tetrahydrobenzo[b]pyran derivatives, a study comparing different solvents and solvent-free conditions for a model reaction yielded the following results.
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
| H2O | Reflux | 180 | 65 |
| EtOH | Reflux | 150 | 85 |
| CH3CN | Reflux | 180 | 70 |
| CH2Cl2 | Reflux | 240 | 50 |
| None | 80 | 20 | 95 |
Data adapted from a study optimizing conditions for tetrahydrobenzo[b]pyran synthesis.[4]
Q4: My catalyst seems to lose activity after one or two runs. What could be the cause of this catalyst poisoning?
A4: Catalyst deactivation or "poisoning" can be a significant issue, particularly with metal-based catalysts. Common causes include:
-
Impurities in Reactants or Solvents: Substances like sulfur compounds, halides, and certain nitrogen-containing heterocycles are known catalyst poisons.[1] These can originate from your starting materials or solvents.
-
Product Inhibition: The product itself or a byproduct of the reaction may bind strongly to the catalyst's active sites, preventing further reactions.
-
Thermal Degradation: High reaction temperatures can cause the catalyst to degrade or sinter, reducing its surface area and activity.
-
Leaching: The active catalytic species may leach from the support into the reaction mixture, leading to a loss of activity for recycled catalyst.
To mitigate this, ensure high purity of all reagents and consider catalyst regeneration procedures if applicable. Some catalysts, like Nd2O3, have been shown to be recyclable for at least three cycles with minimal loss in activity.[2]
Q5: The purification of my this compound derivative is proving difficult and leading to significant product loss. What strategies can I employ for effective purification?
A5: Purification challenges can indeed lead to lower isolated yields.[5] Here are some strategies to consider:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for achieving high purity.[1]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica (B1680970) gel is a standard purification technique.[1]
-
Solvent Extraction: The limited solubility of this compound in water can be advantageous in purification, allowing for extraction into an organic solvent to separate it from water-soluble impurities.[6]
-
Vacuum Distillation: For liquid products, vacuum rectification can be an effective purification method to obtain a high-purity finished product.[7]
Experimental Protocols
General Protocol for High-Yield Synthesis of 4H-Pyran Derivatives
This protocol is a general guideline based on optimized conditions reported for one-pot, three-component synthesis of 4H-pyran derivatives.[1][2]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Active methylene (B1212753) compound (e.g., ethyl acetoacetate or dimedone) (1.0 mmol)
-
Catalyst (e.g., Nd2O3, 10-20 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Catalyst Addition: Add the optimized amount of the chosen catalyst (e.g., 10-20 mol%).
-
Reaction Conditions:
-
Solvent-free: Heat the mixture to the optimized temperature (e.g., 60-80°C) with stirring.[1]
-
With Solvent: If using a solvent (e.g., ethanol), add the solvent to the reaction mixture and reflux for the required time.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up and Purification:
-
Upon completion, if a heterogeneous catalyst was used, filter the reaction mixture to remove the catalyst.[1][2]
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Experimental Workflow Diagram
Caption: General experimental workflow for pyran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mjbas.com [mjbas.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Tetrahydro-4H-pyran-4-one Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Tetrahydro-4H-pyran-4-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired this compound Derivative
A low yield of the target product is a common challenge in organic synthesis. The following table outlines potential causes and corresponding troubleshooting steps to improve the reaction outcome.
| Potential Cause | Recommended Solutions |
| Suboptimal Reaction Temperature | Elevated temperatures can promote side reactions.[1] It is advisable to lower the reaction temperature and monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Incorrect Stoichiometry | An excess of one reactant may lead to the formation of byproducts.[1] Experiment with different stoichiometric ratios, starting with a 1:1 ratio of the key reactants. |
| Presence of Moisture or Air | Many reagents and catalysts used in these syntheses are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure it has gone to completion before workup. |
| Product Loss During Workup | This compound and its derivatives can have some water solubility, leading to loss during aqueous workup.[1] Consider back-extraction of the aqueous layers and minimize the volume of water used. |
| Impure Starting Materials | Impurities in starting materials can inhibit the reaction or lead to side products. Ensure the purity of all reactants and solvents before use. |
Issue 2: Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products. Identifying and minimizing these impurities is crucial for obtaining a pure product.
| Potential Side Reaction | Recommended Solutions to Minimize Formation |
| Isomerization or Rearrangement | The desired product might be unstable under the reaction conditions and could isomerize to a more stable form, such as a 2-pyrone.[1] Consider using milder reaction conditions, a different catalyst, or a solvent that can stabilize the desired product. |
| Formation of Furanone Derivatives | Under certain conditions, a competing 5-exo-dig cyclization can lead to the formation of furanone byproducts instead of the desired 6-endo-dig cyclization for the pyranone ring. The choice of catalyst and reaction conditions is critical to control the selectivity. |
| Aldol Condensation Products | In syntheses involving aldehydes and ketones, self-condensation or cross-condensation of the starting materials can occur, leading to complex mixtures.[1] Control the rate of addition of reagents and maintain a low reaction temperature to minimize these side reactions. |
| Dehydration Products | Acid-catalyzed reactions can sometimes lead to the elimination of water, forming unsaturated byproducts. Using a milder acid or controlling the reaction time and temperature can help to reduce dehydration. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound derivatives.
Q1: What are the most common synthetic routes to this compound?
Two prevalent methods for the synthesis of the parent this compound are:
-
From 3-Chloropropionyl Chloride: This is a two-stage process that can provide an overall yield of around 45%.[2]
-
From Bis(2-chloroethyl)ether: This method involves the reaction with carbon dioxide in the presence of a composite oxide catalyst and cesium iodide, and can achieve a high yield and purity.[1]
Q2: How can I effectively purify my this compound derivative?
The choice of purification method depends on the physical state and purity of the crude product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[1]
-
Column Chromatography: For liquid products or complex mixtures of solids, column chromatography on silica (B1680970) gel is a standard and effective purification technique.
-
Distillation: For volatile liquid products, vacuum distillation can be a suitable method for purification.
Q3: What is the impact of the catalyst on the synthesis of pyranone derivatives?
The catalyst plays a crucial role in determining the efficiency and selectivity of the reaction. For instance, in multicomponent reactions for the synthesis of 4H-pyran derivatives, a wide range of catalysts have been employed, with some offering higher yields in shorter reaction times. The use of heterogeneous catalysts can also simplify the purification process as they can be easily filtered off.
Quantitative Data Summary
The following table summarizes the yield and purity data from a specific synthesis of this compound.
| Starting Materials | Catalyst/Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Bis(2-chloroethyl)ether, CO2 | Zr-Ce-Ti-Al composite oxide, CsI | Ethanol (B145695)/Water, 90 °C, 1.1 MPa | 95.9 | 99.7 | [1] |
Experimental Protocols
Synthesis of this compound from Bis(2-chloroethyl)ether
This protocol is adapted from a patented procedure and describes a high-yield synthesis of the parent compound.[1]
Materials:
-
Bis(2-chloroethyl)ether
-
Ethanol
-
Water
-
Zr-Ce-Ti-Al composite oxide
-
Cesium iodide
-
Carbon dioxide (gas)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve bis(2-chloroethyl)ether in ethanol.
-
Add the Zr-Ce-Ti-Al composite oxide and cesium iodide to the solution.
-
Heat the mixture to 90 °C and introduce carbon dioxide gas while stirring. Maintain the pressure at 1.1 MPa.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
Distill off the ethanol and water under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether system to obtain pure this compound.
Visualizations
The following diagrams illustrate key reaction pathways and logical relationships in the synthesis of this compound derivatives.
Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Simplified reaction pathways illustrating the formation of the desired product and common side products.
References
Technical Support Center: Optimizing Reaction Conditions for Tetrahydro-4H-pyran-4-one Alkylation
Welcome to the technical support center for the alkylation of Tetrahydro-4H-pyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your chemical syntheses.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Enolate Formation: The base used may not be strong enough to completely deprotonate the ketone. | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete enolate formation.[1][2] Weaker bases like hydroxides or alkoxides can lead to low enolate concentrations.[1][3] |
| Poor Quality Reagents: Degradation of the base (e.g., LDA) or the alkylating agent can impede the reaction. | Use freshly prepared or properly stored reagents. Titrate the LDA solution before use to determine its exact molarity. | |
| Reaction Temperature Too Low: The activation energy for the alkylation step may not be reached. | While enolate formation is often carried out at low temperatures (e.g., -78 °C), the alkylation step may require warming to room temperature or gentle heating.[1] | |
| Competitive Side Reactions: The enolate can participate in other reactions, such as aldol (B89426) condensation, especially if the starting ketone is not fully consumed. | Ensure complete conversion to the enolate by using a slight excess of a strong base. Add the alkylating agent slowly to the enolate solution. | |
| Formation of Di-alkylated Product | Presence of Excess Base and Alkylating Agent: If the mono-alkylated product is also enolizable, it can react further. | Use a stoichiometric amount of the base relative to the ketone. Add the alkylating agent slowly and monitor the reaction progress carefully to avoid adding a large excess. Using a strong base like LDA to achieve complete initial enolate formation can minimize the presence of the starting ketone which can act as a proton source to regenerate the enolizable mono-alkylated product.[4] |
| Formation of O-Alkylated Product | Reaction Conditions Favoring O-Alkylation: The choice of solvent and counter-ion can influence the site of alkylation. | C-alkylation is generally favored in protic solvents, though these are often incompatible with strong bases. In polar aprotic solvents like THF, which are commonly used, C-alkylation is still predominant for many alkyl halides.[5] "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides favor C-alkylation.[6] |
| Nature of the Electrophile: Highly reactive electrophiles or those with a high affinity for oxygen can lead to O-alkylation. | Use alkyl iodides or bromides as they are generally considered "soft" electrophiles and favor C-alkylation.[6] | |
| Reaction is Messy or Produces Multiple Unidentified Byproducts | Decomposition of Reagents or Products: The reaction conditions may be too harsh. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen and moisture. Control the temperature carefully, especially during the addition of reagents. |
| Elimination Reaction of the Alkyl Halide: If a sterically hindered or secondary/tertiary alkyl halide is used, elimination can compete with substitution. | Use primary alkyl halides whenever possible, as they are less prone to elimination reactions.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
A1: A strong, non-nucleophilic, and sterically hindered base is recommended to ensure complete and irreversible formation of the enolate.[1][7] Lithium Diisopropylamide (LDA) is a common choice as it is highly effective at low temperatures (e.g., -78 °C) and its bulky nature can help control regioselectivity in unsymmetrical ketones.[1][7] Sodium hydride (NaH) is another strong base that can be used, typically in a polar aprotic solvent like THF or DMF.[7]
Q2: How can I control which alpha-carbon is alkylated in an unsymmetrical pyranone derivative?
A2: The site of alkylation can be controlled by the choice of reaction conditions to favor either the kinetic or thermodynamic enolate.
-
Kinetic Enolate (less substituted α-carbon): Formed faster and is favored by using a strong, sterically hindered base like LDA at low temperatures (e.g., -78 °C) in a solvent like THF.[1][7]
-
Thermodynamic Enolate (more substituted α-carbon): More stable and is favored by using a smaller, less hindered base (like NaH or KH) or by allowing the reaction to reach equilibrium at higher temperatures.[7]
Q3: What is the difference between C-alkylation and O-alkylation, and how can I favor C-alkylation?
A3: Enolates are ambident nucleophiles, meaning they can react at either the alpha-carbon (C-alkylation) or the oxygen atom (O-alkylation).[5] For the synthesis of alkylated ketones, C-alkylation is the desired pathway. To favor C-alkylation:
-
Use "softer" alkylating agents like alkyl iodides or bromides.[6]
-
Polar aprotic solvents like THF are commonly used and generally provide good C-alkylation selectivity.[5]
Q4: My reaction is not going to completion. What can I do?
A4: Incomplete reactions can be due to several factors. Ensure your glassware is completely dry and the reaction is performed under an inert atmosphere. The strength of your base is crucial; use freshly prepared or titrated LDA. You may also need to adjust the reaction time or temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can help determine the optimal reaction time.
Q5: What are suitable solvents for this reaction?
A5: Anhydrous polar aprotic solvents are the best choice for enolate alkylation reactions. Tetrahydrofuran (THF) is widely used, especially with LDA.[1] Other options include diethyl ether, 1,2-dimethoxyethane (B42094) (DME), and in some cases, dimethylformamide (DMF). It is critical that the solvent is anhydrous, as any water will quench the enolate.
Experimental Protocols
The following is a general procedure for the α-alkylation of this compound. This protocol is adapted from standard procedures for cyclohexanone (B45756) alkylation and should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the flask.
-
To this solution, add a solution of LDA (1.05 - 1.1 eq.) in THF dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.0 - 1.2 eq.) to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for another 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired α-alkylated this compound.
-
Data Presentation
The following table summarizes how different reaction parameters can influence the outcome of the alkylation of a generic cyclic ketone, providing a basis for optimizing the reaction for this compound.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Alkylating Agent | Typical Outcome |
| 1 | LDA (1.1) | THF | -78 to RT | Methyl Iodide | High yield of mono-methylated product. |
| 2 | NaH (1.1) | THF/DMF | 0 to RT | Ethyl Bromide | Good yield of mono-ethylated product. |
| 3 | NaOEt (1.1) | Ethanol | RT | Benzyl Bromide | Lower yield, potential for side reactions (e.g., aldol). |
| 4 | LDA (2.2) | THF | -78 to RT | Methyl Iodide | Increased formation of di-methylated product. |
| 5 | LDA (1.1) | THF/HMPA | -78 to RT | Methyl Iodide | May increase the proportion of O-alkylation. |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: properties and applications_Chemicalbook [chemicalbook.com]
- 4. 29943-42-8 this compound AKSci E661 [aksci.com]
- 5. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up of Tetrahydro-4H-pyran-4-one: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of Tetrahydro-4H-pyran-4-one production. The information is designed to assist researchers, scientists, and drug development professionals in overcoming obstacles and optimizing their synthetic processes for larger-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthesis route for this compound?
A1: A widely adopted and scalable two-step approach begins with the Friedel-Crafts acylation of ethylene (B1197577) with 3-chloropropionyl chloride, catalyzed by a Lewis acid such as aluminum trichloride (B1173362) (AlCl₃), to produce the intermediate 1,5-dichloropentan-3-one (B1296641). This intermediate is subsequently cyclized under acidic conditions to yield this compound.[1][2]
Q2: What are the primary safety concerns when scaling up this process?
A2: Key safety hazards are associated with the raw materials and reaction conditions. 3-chloropropionyl chloride and aluminum trichloride are corrosive and react exothermically with water.[1] Ethylene is a flammable gas, requiring an inert atmosphere and careful handling to prevent explosive mixtures.[1] The Friedel-Crafts reaction itself can be highly exothermic, necessitating robust temperature control to prevent runaway reactions.
Q3: How can I assess the purity of the final product on a larger scale?
A3: Standard analytical techniques are used to determine the purity of this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For in-process control, GC is often the method of choice to monitor reaction completion and impurity profiles.
Q4: What are the typical yields and purity levels when transitioning from lab to pilot scale?
A4: A drop in yield and purity is often observed during scale-up due to challenges in maintaining optimal conditions. The table below provides an illustrative comparison based on literature and common scale-up observations.
| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) |
| Overall Yield | ~45-60% | ~35-50% |
| Purity (Pre-distillation) | >95% | 85-95% |
| Final Purity (Post-distillation) | >99% | >99% |
Note: These values are estimates and can vary significantly based on the specific process and equipment.
Troubleshooting Guide
Low Yield in Friedel-Crafts Acylation (Step 1)
Problem: The yield of the intermediate, 1,5-dichloropentan-3-one, is significantly lower than expected.
| Potential Cause | Troubleshooting Action |
| Insufficient Mixing/Mass Transfer: Inadequate dispersion of ethylene gas into the reaction mixture. | - Increase agitation speed to improve gas-liquid interface. - Use a sparging tube or a reactor designed for efficient gas dispersion. |
| Loss of Catalyst Activity: Aluminum trichloride is moisture-sensitive. | - Ensure all reactants and solvents are anhydrous. - Handle AlCl₃ under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Poor Temperature Control: Side reactions may be favored at suboptimal temperatures. | - Maintain the reaction temperature below 10°C as specified in scalable protocols.[2][3] - Use a reactor with efficient heat exchange capabilities. |
| Ethylene Leakage: Loss of the gaseous reactant. | - Check all connections and seals for leaks. - Monitor ethylene uptake to ensure it is being consumed in the reaction. |
Formation of Impurities during Cyclization (Step 2)
Problem: The crude this compound contains a high level of impurities prior to purification.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction: Not all of the 1,5-dichloropentan-3-one has cyclized. | - Increase the reaction time or temperature moderately. - Ensure proper mixing to maintain a homogeneous reaction mixture. |
| Side Reactions: The presence of strong acids can lead to undesired side products. | - Optimize the concentration of the acid catalyst (e.g., phosphoric acid). - Control the reaction temperature to minimize degradation or polymerization. |
| Hydrolysis of Chloro-intermediates: Presence of excess water can lead to hydroxy-intermediates that may not cyclize efficiently. | - Use the appropriate amount of water as specified in the protocol. |
Difficulties in Final Product Purification
Problem: Achieving high purity (>99%) of this compound via distillation is challenging.
| Potential Cause | Troubleshooting Action |
| Presence of Close-Boiling Impurities: Byproducts with boiling points near that of the product. | - Use a fractionating column with a higher number of theoretical plates for better separation. - Optimize the reflux ratio during distillation. |
| Thermal Degradation: The product may degrade at high distillation temperatures. | - Perform the distillation under vacuum to lower the boiling point.[2][3] |
| Incomplete Removal of Solvents: Residual extraction solvents remain in the product. | - Ensure the solvent removal step (e.g., rotary evaporation) prior to distillation is complete. |
Experimental Protocols
Step 1: Synthesis of 1,5-dichloropentan-3-one (Industrial Scale Example)
-
Reactor Preparation: Charge a suitable reactor with 3-chloropropionyl chloride and aluminum trichloride. For example, for a 100 kg batch of the final product, you might start with 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum trichloride in 50 kg of a solvent like dichloromethane.[3]
-
Reaction: Cool the mixture to below 10°C. While stirring vigorously, introduce ethylene gas into the reaction mixture. Maintain the temperature throughout the addition. After the ethylene addition is complete, allow the mixture to react for an additional 2 hours.[3]
-
Quenching: In a separate vessel, prepare a mixture of water and hydrochloric acid and cool it to 0°C. Slowly transfer the reaction mixture into the acidic water, ensuring the temperature remains low.[3]
-
Work-up: After quenching, allow the mixture to separate into aqueous and organic layers. Isolate the organic layer containing the 1,5-dichloropentan-3-one.[3]
Step 2: Cyclization to this compound (Industrial Scale Example)
-
Reaction Setup: In a reactor, add water, phosphoric acid, and sodium dihydrogen phosphate. For a 100 kg batch, this could be approximately 480 parts water, 75 parts phosphoric acid, and 240 parts sodium dihydrogen phosphate.[3]
-
Cyclization: Heat the mixture to reflux. Slowly add the 1,5-dichloropentan-3-one from the previous step to the heated mixture. After the addition is complete, maintain the reflux for approximately 3 hours to ensure complete cyclization.[3]
-
Extraction and Purification: Cool the reaction mixture. Extract the this compound with a suitable organic solvent (e.g., dichloromethane). Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to obtain the final product with high purity.[3]
Visualizing the Process
Caption: Workflow for the two-step synthesis of this compound.
Caption: A logical troubleshooting workflow for production issues.
References
Storage and handling guidelines for Tetrahydro-4H-pyran-4-one to prevent degradation
This technical support center provides essential guidelines for the storage, handling, and troubleshooting of Tetrahydro-4H-pyran-4-one to ensure its stability and prevent degradation during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be kept away from heat, sparks, open flames, and other ignition sources.[2][3] For long-term storage, refrigeration at 0 - 8 °C is recommended.[4] Some suppliers of high-purity grades suggest storing stock solutions at -20°C for up to one month or at -80°C for up to six months.[5] To prevent oxidation and moisture ingress, handling and storing under an inert gas like nitrogen or argon is also advised.[3]
Q2: What are the signs of degradation in this compound?
A2: Visual signs of degradation can include a change in appearance from a colorless or light yellow liquid to a darker color.[6] A change in odor may also indicate decomposition. For quantitative assessment, analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) should be used to check for the appearance of new impurity peaks and a decrease in the main peak's area.
Q3: What are the primary causes of this compound degradation?
A3: Degradation is primarily caused by exposure to heat, light, and oxidizing agents.[1] As a ketone within an ether linkage, it can be susceptible to oxidation and reactions with strong acids or bases, which could catalyze ring-opening or other rearrangements.
Q4: Is this compound sensitive to moisture?
A4: Yes, due to its miscibility with water, it is important to protect this compound from moisture to prevent potential side reactions or changes in concentration if used in anhydrous reaction conditions.[6] Always use a dry, inert atmosphere (like nitrogen or argon) when handling the compound.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes tightly fitting safety goggles, chemical-resistant gloves, and protective clothing.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent or poor reaction yields | Degradation of this compound. | 1. Verify the purity of the starting material using GC or ¹H NMR (see Experimental Protocols). 2. If impurities are detected, purify the compound by distillation. 3. Ensure the compound has been stored under the recommended conditions. |
| Appearance of unexpected side products in a reaction | The compound may be participating in side reactions due to instability under the reaction conditions (e.g., strong acid/base, high temperature). | 1. Review the reaction conditions for compatibility with a ketone and an ether functional group. 2. Consider running the reaction at a lower temperature or using milder reagents. 3. Perform a forced degradation study (see Experimental Protocols) to understand its stability under your specific reaction conditions. |
| Change in physical appearance (color, viscosity) | Exposure to air (oxidation) or light over time. | 1. Discard the reagent if significant discoloration is observed. 2. For future use, ensure the compound is stored under an inert atmosphere and protected from light. 3. Repurify by distillation if the change is minor and purity can be re-established. |
| Inconsistent analytical results (e.g., chromatography) | Contamination or degradation of the analytical standard. | 1. Use a fresh, unopened bottle of high-purity this compound as a reference standard. 2. Store analytical standards in small, sealed vials at low temperatures. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 8 °C (long-term); -20°C to -80°C (stock solutions)[4][5] | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon)[3] | To prevent oxidation and exposure to moisture. |
| Light | Amber vial or stored in the dark | To prevent light-induced degradation.[1] |
| Container | Tightly sealed, appropriate for flammable liquids | To prevent evaporation and contamination. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To avoid vigorous reactions and degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect any volatile impurities.
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Sample Preparation: Dilute a small amount of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Injection Volume: 1 µL.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
Protocol 2: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the sample solution and heat at 60 °C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH to the sample solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid or neat liquid sample at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including a control sample kept under normal conditions, by a stability-indicating method like HPLC or GC (as described in Protocol 1) to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Water Removal in Tetrahydro-4H-pyran-4-one Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to water removal in chemical reactions involving Tetrahydro-4H-pyran-4-one.
Frequently Asked Questions (FAQs)
Q1: Why is removing water crucial in reactions with this compound?
Water can act as a competing nucleophile or a reaction inhibitor, leading to several undesirable outcomes. In many reactions, such as ketalizations, esterifications, or condensations where water is a byproduct, its presence can shift the reaction equilibrium backward, preventing the reaction from reaching completion and lowering the overall yield.[1][2] Furthermore, residual water can lead to the formation of unwanted side products through hydrolysis.[1] For water-sensitive reactions, such as those involving Grignard reagents or other organometallics, even trace amounts of water can be detrimental.
Q2: What are the primary methods for removing water from a reaction mixture?
There are two main strategies for water removal: physical removal and chemical sequestration.
-
Physical Removal: This typically involves azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water is used to distill the water off as the reaction proceeds.[1][3][4] This is often accomplished using a Dean-Stark apparatus.[5][6][7]
-
Chemical Sequestration: This involves adding a drying agent (desiccant) directly to the reaction mixture to absorb or react with water as it forms.[8][9] Common examples include molecular sieves, anhydrous magnesium sulfate (B86663) (MgSO₄), or sodium sulfate (Na₂SO₄).[10][11]
Q3: How do I choose the best water removal method for my specific reaction?
The choice depends on several factors, including the reaction temperature, the solvent used, the chemical stability of your reactants and products, and the scale of the reaction. The flowchart below provides a general decision-making guide.
Caption: Decision workflow for selecting a water removal method.
Troubleshooting Guides
Method 1: Azeotropic Distillation (Dean-Stark Apparatus)
| Problem | Possible Cause(s) | Solution(s) |
| No water is collecting in the trap. | 1. The reaction has not started or is not producing water. 2. The reaction temperature is too low to achieve azeotropic distillation. 3. The apparatus is not properly insulated, causing premature condensation. | 1. Confirm reaction progress via TLC or other analysis. 2. Ensure the heating bath is at the correct temperature to maintain reflux and distill the azeotrope (e.g., for toluene-water, the azeotrope boils at 84°C).[1][7] 3. Wrap the reaction flask neck and the side-arm of the Dean-Stark trap with glass wool or aluminum foil to ensure vapors reach the condenser.[5] |
| The collected liquid in the trap is cloudy or a single phase. | The solvent and water are not separating properly. This can happen if the solvent has some miscibility with water or if the temperature in the trap is too high. | Ensure the condenser is providing adequate cooling. If the problem persists, the chosen azeotroping solvent may be unsuitable. |
| The solvent level in the reaction flask is decreasing. | 1. There is a leak in the system. 2. The reflux rate is too high, and solvent vapor is escaping the condenser. | 1. Check all glassware joints for a proper seal. 2. Reduce the heating rate to maintain a steady, controlled reflux. Ensure the cooling water flow through the condenser is sufficient. |
Method 2: In-situ Drying Agents (e.g., Molecular Sieves)
| Problem | Possible Cause(s) | Solution(s) |
| Reaction yield is still low despite adding a drying agent. | 1. The drying agent was not properly activated and was already saturated with water. 2. The capacity of the drying agent was exceeded by the amount of water produced. 3. The drying agent is incompatible with the reaction conditions (e.g., acidic or basic). | 1. Ensure molecular sieves are activated before use by heating them in an oven and cooling under vacuum or in a desiccator.[12][13] 2. Calculate the theoretical amount of water produced and add a sufficient excess of the drying agent. 3. Choose a neutral drying agent like 3Å or 4Å molecular sieves or anhydrous Na₂SO₄ for sensitive reactions.[9][11] |
| The reaction mixture becomes a thick, unstirrable slurry. | Too much powdered drying agent was added. | Use a granular or beaded form of the drying agent. If using a powdered agent, add it portion-wise throughout the reaction. |
| The drying agent appears to be reacting or causing side products. | The chosen drying agent is not inert under the reaction conditions. For example, CaCl₂ can form adducts with ketones, alcohols, and amines.[9] | Switch to a more inert drying agent. Molecular sieves are generally a safe choice for a wide range of functional groups. |
Data Presentation: Comparison of Drying Agents
The selection of a suitable drying agent is critical. The table below summarizes the properties of common desiccants used for drying organic solvents and reaction mixtures.
| Drying Agent | Capacity | Speed | Intensity | Suitability for Ketones | Comments |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful | Slightly acidic; fine powder can be difficult to filter.[9] |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Generally useful | Neutral and inexpensive, but slow and less efficient above 32°C.[9] |
| Calcium Sulfate (CaSO₄, Drierite®) | Low | Very High | Very High | Generally useful | Very efficient but has a low capacity; best for pre-dried solvents.[14] |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent | Highly efficient and inert, can be used at high temperatures.[13] Must be activated before use. |
| Potassium Carbonate (K₂CO₃) | Medium | Medium | Medium | Generally useful | Basic drying agent; suitable for drying neutral or basic compounds but will react with acids.[9] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Not Recommended | Can form complexes with ketones, alcohols, esters, and amines.[9] |
Capacity: Amount of water absorbed per unit weight of agent. Speed: Rate of water removal. Intensity: Degree of dryness achieved.
Experimental Protocols
Protocol 1: Water Removal Using a Dean-Stark Apparatus
This protocol describes a general procedure for a reaction that produces water, such as the ketalization of this compound, using toluene as an azeotropic solvent.
1. Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[5][6] Ensure all glassware is dry.
-
The Dean-Stark trap is fitted between the flask and the condenser.[6]
-
Add a magnetic stir bar to the flask.
Caption: Experimental setup for azeotropic distillation.
2. Reaction Procedure:
-
To the round-bottom flask, add this compound, the other reactant (e.g., 1.1 equivalents of ethylene glycol), a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid), and the azeotroping solvent (e.g., toluene).
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.[1][7]
-
Vapors will travel into the condenser, and the condensed liquid will drip into the graduated arm of the Dean-Stark trap.[6]
-
In the trap, the immiscible liquids will separate. Since water is denser than toluene, it will form the lower layer.[6]
-
Once the upper toluene layer reaches the level of the side-arm, it will flow back into the reaction flask, allowing for continuous removal of water.[6]
3. Monitoring and Completion:
-
Monitor the reaction by observing the amount of water collected in the trap.
-
The reaction is considered complete when no more water collects in the trap, and the volume of collected water matches the theoretical amount.[1]
4. Workup:
-
Cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification steps for your product.
Protocol 2: Water Removal Using Molecular Sieves
This protocol is suitable for reactions run at various temperatures where azeotropic distillation is not feasible or desired.
1. Activation of Molecular Sieves:
-
Place the required amount of 3Å or 4Å molecular sieves in a flask.
-
Heat the sieves in a laboratory oven (e.g., at 200-350°C) for several hours under a stream of inert gas or under vacuum.[12]
-
Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere before use. Properly activated sieves are crucial for efficiency.
Caption: Workflow for activating and using molecular sieves.
2. Reaction Procedure:
-
In a dry flask under an inert atmosphere, combine this compound, other reactants, and the solvent.
-
Add the activated molecular sieves to the mixture (typically 10-20% by weight of the solvent).
-
Proceed with the reaction as planned, ensuring adequate stirring to allow the sieves to come into contact with the entire solution. The sieves will trap water molecules within their pores.[13]
3. Workup:
-
Upon reaction completion, the molecular sieves can be removed by filtration or by carefully decanting the reaction solution.
-
Wash the sieves with a small amount of dry solvent to recover any adsorbed product.
-
Combine the filtrate and washings and proceed with purification.
References
- 1. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 2. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 3. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. Dean-Stark_apparatus [chemeurope.com]
- 7. youtube.com [youtube.com]
- 8. Content Not Available [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. How to use molecular sieves to adsorb and remove water and oxygen from a mixture? [haixin-mol.com]
- 13. How Do Molecular Sieves Remove Water - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 14. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Improving Diastereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one
Welcome to the technical support center for chemists and researchers working with tetrahydro-4H-pyran-4-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to diastereoselectivity in your reactions.
Troubleshooting Guides
This section addresses common issues encountered during reactions involving this compound and offers strategies to improve diastereoselectivity.
Issue 1: Poor Diastereoselectivity in Nucleophilic Additions
Question: My nucleophilic addition to this compound is resulting in a nearly 1:1 mixture of diastereomers. How can I favor the formation of one diastereomer?
Answer: Achieving high diastereoselectivity in nucleophilic additions to cyclic ketones like this compound is often a challenge due to the subtle energetic differences between the axial and equatorial attack transition states. Several factors can be adjusted to influence the stereochemical outcome.
-
Steric Hindrance: The approach of the nucleophile is sensitive to steric bulk. Large, bulky nucleophiles will preferentially attack from the less hindered equatorial face, leading to the axial alcohol. Conversely, smaller nucleophiles may show less selectivity.
-
Chelation Control: If the nucleophile or additives can chelate with the pyran oxygen and the incoming reagent, this can lock the conformation of the ring and direct the nucleophilic attack.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry and the aggregation state of the reagents, thereby affecting diastereoselectivity.
Recommended Actions:
-
Modify the Nucleophile: If possible, increase the steric bulk of the nucleophile to favor equatorial attack.
-
Utilize Chelating Agents: Employ Lewis acids that can coordinate to both the carbonyl oxygen and the ring oxygen to enforce a more rigid conformation.
-
Solvent Screening: Conduct the reaction in a variety of solvents with differing polarities. Non-polar solvents may enhance steric effects, while coordinating solvents might interfere with chelation control.
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.
Issue 2: Low Diastereoselectivity in Aldol (B89426) Reactions
Question: I am performing an aldol reaction with a pre-formed enolate of this compound, but the diastereomeric ratio of the product is low. What can I do to improve it?
Answer: The stereochemical outcome of aldol reactions is highly dependent on the geometry of the enolate (E vs. Z) and the nature of the counter-ion and additives.[1] For cyclic ketones, the enolate geometry can be influenced by the deprotonation conditions.
Recommended Actions:
-
Control of Enolate Geometry:
-
The use of bulky lithium amide bases like lithium diisopropylamide (LDA) in ethereal solvents like THF typically favors the formation of the kinetic (less substituted) enolate.
-
The choice of additives can also influence enolate geometry. Hexamethylphosphoramide (HMPA) can favor the formation of Z-enolates.
-
-
Counter-ion and Lewis Acid Selection:
-
The choice of the metal enolate (e.g., lithium, boron, magnesium, or titanium) can significantly impact the diastereoselectivity of the aldol reaction.[2]
-
The addition of Lewis acids such as BF₃·OEt₂, SnCl₄, or TiCl₄ can promote the reaction and influence the stereochemical outcome by coordinating with the aldehyde and the enolate.[2]
-
-
Amine-Free Lithium Enolates: For certain substrates, the use of "amine-free" lithium enolates can lead to higher diastereoselectivity compared to those generated using lithium diisopropylamide.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general principle for predicting the major diastereomer in nucleophilic additions to this compound?
A1: The stereochemical outcome of nucleophilic additions to cyclic ketones is often rationalized by considering torsional and steric interactions.[3] The two main modes of attack are axial and equatorial.
-
Axial Attack: Leads to the formation of an equatorial alcohol. This pathway is often favored by small nucleophiles under conditions of kinetic control, as it avoids steric interaction with the axial hydrogens at C2 and C6.
-
Equatorial Attack: Leads to the formation of an axial alcohol. This pathway is generally favored by bulky nucleophiles to avoid 1,3-diaxial interactions with the axial hydrogens at C3 and C5 in the transition state.
The preferred pathway can be influenced by various factors, including the nature of the nucleophile, solvent, temperature, and the presence of coordinating species.
Q2: How can I achieve high diastereoselectivity in the reduction of this compound?
A2: Diastereoselective reduction of the ketone can be achieved by carefully selecting the reducing agent.
-
For the axial alcohol (equatorial attack): Bulky hydride reagents such as L-Selectride® or K-Selectride® are effective as they approach from the less sterically hindered equatorial face.
-
For the equatorial alcohol (axial attack): Smaller hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can favor axial attack, although selectivity may be moderate. The addition of a Lewis acid like CeCl₃ (Luche reduction) with NaBH₄ can improve selectivity for the equatorial alcohol.
Q3: Can substituents on the tetrahydropyran (B127337) ring influence diastereoselectivity?
A3: Yes, substituents on the ring can have a profound effect on the diastereoselectivity of reactions. Sterically demanding substituents can block one face of the molecule, directing the approach of reagents to the opposite face.[4][5] The position and orientation (axial vs. equatorial) of the substituent are critical in determining the stereochemical outcome.
Q4: Are there catalytic asymmetric methods to control stereochemistry in reactions of this compound?
A4: Yes, the development of catalytic asymmetric methods is an active area of research. For instance, iridium-catalyzed asymmetric allylation of cyclic ketone enolates has been shown to produce products with high diastereo- and enantioselectivity.[6] The choice of ligand and the enolate counter-ion are crucial for achieving high levels of stereocontrol.
Quantitative Data Summary
The following tables summarize quantitative data on diastereomeric ratios (d.r.) achieved in various reactions with this compound and related cyclic ketones under different experimental conditions.
Table 1: Diastereoselectivity in Aldol Reactions of Tetrahydro-4H-thiopyran-4-one Enolates [2]
| Enolate/Promoter | Aldehyde | Product Ratio (syn:anti) | Diastereomeric Ratio (d.r.) |
| Li enolate (LDA) | 9a | 11a:12a | 2-3:1 |
| "Amine-free" Li enolate | 9a | 11a:12a | 9:1 |
| TiCl₄-promoted | 9a | 11a:12a | 16:1 |
| MgBr₂·OEt₂-promoted | 9a | 13a:14a | 3:1 |
Table 2: Diastereoselective α-Acetoxylation of a Substituted Cyclohexanone [5]
| Reaction Time (h) | cis/trans Ratio |
| 2 | 2.6:1 |
| 48 | 11.2:1 |
Key Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction with an "Amine-Free" Lithium Enolate [2]
-
Enolate Formation: To a solution of tetrahydro-4H-thiopyran-4-one (1.0 equiv) in THF at -78 °C is added a solution of butyllithium (B86547) (1.05 equiv) in hexanes. The mixture is stirred for 30 minutes at this temperature.
-
Aldehyde Addition: A solution of the aldehyde (0.8 equiv) in THF is added dropwise to the enolate solution at -78 °C.
-
Quenching: The reaction is stirred for the specified time and then quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adducts. The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.
Protocol 2: Prins Cyclization for the Synthesis of Substituted Tetrahydropyran-4-ones [7][8][9]
-
Reaction Setup: To a solution of a hydroxy silyl (B83357) enol ether (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., dichloromethane) at the desired temperature (e.g., -78 °C) is added a Lewis acid (e.g., SnCl₄, 1.1 equiv) dropwise.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
Work-up: The mixture is extracted with dichloromethane, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography to yield the substituted tetrahydropyran-4-one. The diastereoselectivity is determined by analysis of the purified product.
Visualizations
Caption: Nucleophilic addition pathways to this compound.
Caption: Troubleshooting workflow for improving diastereoselectivity.
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Frontiers | Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for Tetrahydro-4H-pyran-4-one based syntheses
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydro-4H-pyran-4-one based syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include the cyclization of 1,5-dichloropentan-3-one (B1296641), various forms of the Prins cyclization, and the Maitland-Japp reaction. Each method offers distinct advantages and challenges regarding starting materials, reaction conditions, and scalability.
Q2: I am getting a low yield in my synthesis. What are the general parameters I should investigate?
A2: Low yields can often be attributed to several factors. Systematically investigate the following:
-
Purity of Starting Materials: Ensure all reactants and solvents are pure and dry, as impurities can interfere with the reaction.
-
Reaction Temperature: Temperature can be critical. For instance, in the synthesis from 3-chloropropionyl chloride and ethylene (B1197577), the temperature must be kept below 10°C during the initial phase.[1]
-
Catalyst Activity and Loading: If using a catalyst, ensure it is active and used in the optimal amount.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid product decomposition from prolonged reaction times.
-
Work-up Procedure: this compound is highly soluble in water. Therefore, during aqueous work-up, extensive extraction with a suitable organic solvent is necessary to maximize recovery.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It is a flammable liquid.[3]
Troubleshooting Guide
Synthesis Route 1: From 1,5-Dichloropentan-3-one
Problem 1: Low yield of this compound during cyclization.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete cyclization | Ensure the reaction is heated to reflux for a sufficient amount of time. Monitor the reaction by GC to confirm the disappearance of the 1,5-dichloropentan-3-one starting material. |
| Product loss during work-up | This compound is water-soluble. Use a continuous liquid-liquid extractor or perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery from the aqueous layer. Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
| Side reactions | The presence of impurities in the 1,5-dichloropentan-3-one can lead to side reactions. Ensure the starting material is of high purity. |
Problem 2: Impurities are observed in the final product after distillation.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Unreacted 1,5-dichloropentan-3-one may co-distill with the product. Ensure the cyclization goes to completion. |
| Formation of byproducts | Overheating during distillation can cause decomposition. Ensure the vacuum is stable and the distillation temperature is appropriate. |
| Inefficient distillation | Use a fractionating column to improve the separation of the product from impurities with close boiling points. |
Synthesis Route 2: Prins Cyclization
Problem 1: Low diastereoselectivity in the formation of substituted tetrahydropyran-4-ones.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Lewis acid | The choice of Lewis acid can significantly impact diastereoselectivity. Screen different Lewis acids (e.g., BF₃·OEt₂, InCl₃, SnCl₄) to find the optimal one for your specific substrates.[4] |
| Incorrect reaction temperature | Temperature plays a crucial role in controlling stereoselectivity. Running the reaction at lower temperatures (e.g., -78 °C) often improves diastereoselectivity.[5] |
| Substrate control | The stereochemistry of the starting homoallylic alcohol can influence the stereochemical outcome of the cyclization. |
Problem 2: Formation of side products such as tetrahydrofurans or side-chain exchanged products.
| Possible Cause | Troubleshooting Suggestion |
| Competing reaction pathways | The formation of five-membered tetrahydrofuran (B95107) rings can compete with the desired six-membered tetrahydropyran (B127337) formation, especially depending on the substitution pattern of the homoallylic alcohol.[4] Modifying the substrate or the catalyst may favor the desired cyclization. |
| Racemization via oxonia-Cope rearrangement | This can be an issue with certain substrates. The choice of Lewis acid and reaction conditions can sometimes minimize this side reaction.[4] |
| Side-chain exchange | In some cases, side-chain exchanged products can form.[4] This is dependent on the specific substrates and Lewis acid used. |
Reactions with this compound
Problem 1: Low yield in reductive amination.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete imine formation | Ensure the imine is formed before adding the reducing agent. This can be monitored by TLC or NMR. Adding a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation. |
| Reduction of the starting ketone | Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[6] |
| Inactive reducing agent | Ensure the reducing agent is fresh and has been stored properly. |
| Product isolation issues | The resulting amine may be water-soluble. Use appropriate extraction techniques, potentially involving pH adjustment of the aqueous layer. |
Problem 2: Self-condensation as a side reaction in aldol (B89426) condensation.
| Possible Cause | Troubleshooting Suggestion |
| Enolate formation of the aldehyde | If using a non-enolizable aldehyde (e.g., benzaldehyde), this is not an issue. If using an enolizable aldehyde, consider using a pre-formed enolate of this compound. |
| Reaction conditions favoring self-condensation | Slowly add the this compound to a mixture of the aldehyde and the base to keep the concentration of the enolate low and favor the cross-condensation. |
Quantitative Data
Table 1: Yields for Silyl (B83357) Enol Ether Prins Cyclization with Various Aldehydes.
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Benzaldehyde | 85 | >95:5 |
| 2 | p-Anisaldehyde | 92 | >95:5 |
| 3 | p-Nitrobenzaldehyde | 75 | >95:5 |
| 4 | Cinnamaldehyde | 91 | >95:5 |
| 5 | Furfural | 88 | >95:5 |
| 6 | Isovaleraldehyde | 78 | >95:5 |
Data adapted from a study on silyl enol ether Prins cyclization.[5] Yields were determined by ¹H NMR spectroscopy.
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Chloropropionyl Chloride and Ethylene
This protocol is a two-step synthesis involving the formation of 1,5-dichloropentan-3-one followed by its cyclization.[1][7]
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
To a reaction vessel equipped with a stirrer, thermometer, and gas inlet, add 3-chloropropionyl chloride and aluminum trichloride.
-
Cool the mixture to below 10°C.
-
While stirring vigorously, introduce ethylene gas into the reaction mixture, maintaining the temperature below 10°C.
-
After the reaction is complete (as monitored by the cessation of ethylene uptake), carefully quench the reaction by adding the mixture to a solution of water and hydrochloric acid at 0°C.
-
Stir the mixture and then allow the layers to separate.
-
Collect the organic layer containing 1,5-dichloropentan-3-one.
Step 2: Cyclization to this compound
-
In a separate reaction vessel, add water, phosphoric acid, and sodium dihydrogen phosphate.
-
Add the crude 1,5-dichloropentan-3-one from Step 1 to this mixture.
-
Heat the mixture to reflux and maintain reflux until the reaction is complete (monitor by GC or TLC).
-
Cool the reaction mixture to room temperature.
-
Perform multiple extractions of the aqueous mixture with dichloromethane (B109758).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Protocol 2: Reductive Amination of this compound with Benzylamine (B48309)
This protocol is a general procedure for reductive amination using a mild reducing agent.[8]
-
To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-benzyl-tetrahydro-4H-pyran-4-amine.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yields.
Caption: Simplified mechanism of the Prins cyclization for tetrahydropyran-4-one synthesis.
References
- 1. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4H-PYRAN-4-ONE(108-97-4) 13C NMR spectrum [chemicalbook.com]
- 7. CN103508990A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Tetrahydro-4H-pyran-4-one for Research and Development
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Tetrahydro-4H-pyran-4-one, a pivotal building block for numerous pharmaceutical compounds, can be synthesized through various routes, each with distinct advantages and drawbacks. This guide provides an objective comparison of the most common and effective synthesis pathways, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research and production needs.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound depends on several factors, including desired yield, purity, scalability, cost of starting materials, and environmental impact. Below is a summary of key quantitative data for prominent synthesis methods.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Time | Temperature (°C) | Pressure | Yield (%) | Purity (%) |
| Route 1: Catalytic Cyclization | bis(2-chloroethyl)ether, CO₂ | Zr-Ce-Ti-Al composite oxide, CsI | Not Specified | 90 | 1.1 MPa | 95.9 | 99.7 |
| Route 2: Hydrogenation | Dihydropyran-4-one | Raney Nickel, Hydrogen | ~20 minutes | Room Temp. | ~2.7 atm | High (unspecified) | Not Specified |
| Route 3: Friedel-Crafts Acylation & Cyclization | 3-chloropropionyl chloride, Ethylene (B1197577) | AlCl₃, H₃PO₄, NaH₂PO₄ | >2 hours | <10 then reflux | Ambient | ~45 (overall) | Not Specified |
| Route 4: Oxidation of Alcohol | Tetrahydro-2H-pyran-4-ol | Trichloroisocyanuric acid (TCCA), Pyridine (B92270) | 2 hours | 20 | Ambient | 90-95 (precursor) | >98.0 |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to allow for replication and evaluation.
Route 1: Catalytic Cyclization of bis(2-chloroethyl)ether and CO₂
This method stands out for its high yield and purity.[1]
Procedure:
-
In a suitable reactor, dissolve bis(2-chloroethyl)ether in ethanol (B145695). The molar ratio of bis(2-chloroethyl)ether to ethanol should be 1.5 mol/L.
-
Add the Zr-Ce-Ti-Al composite oxide catalyst and cesium iodide. The mass ratio of bis(2-chloroethyl)ether to the composite oxide is 5:2, and the mass ratio of the composite oxide to cesium iodide is 9:2.
-
Heat the mixture to 90 °C.
-
Introduce carbon dioxide at a flow rate of 35 L/min while stirring, and add water.
-
Maintain the pressure at 1.1 MPa until the reaction is complete.
-
Cool the reaction mixture to room temperature and filter to remove the catalyst.
-
Distill off the ethanol and water under reduced pressure.
-
The crude product is then recrystallized from an ethyl acetate (B1210297)/petroleum ether system to yield this compound.
Route 2: Hydrogenation of Dihydropyran-4-one
This route offers a rapid and efficient conversion to the final product.
Procedure:
-
In a low-pressure catalytic hydrogenation apparatus, add 8 g of Raney nickel catalyst under ether.
-
Remove the ether and fill the bottle with an inert gas.
-
Introduce 0.6 moles of dihydropyran.
-
Connect the apparatus to a hydrogen source and pressurize to approximately 2.7 atm (40 lb).
-
Shake the reaction vessel. The reaction is typically complete in 15-20 minutes, indicated by the cessation of hydrogen uptake.
-
Allow the catalyst to settle, and decant the this compound product.
Route 3: Friedel-Crafts Acylation and Cyclization
This two-step process begins with the formation of an intermediate, 1,5-dichloro-3-pentanone.[2]
Step 1: Synthesis of 1,5-dichloro-3-pentanone [3]
-
To a reactor containing 50 kg of methylene (B1212753) dichloride, add 20 kg of 3-chloropropionyl chloride and 20 kg of aluminum chloride.
-
While stirring, pass ethylene gas into the mixture, maintaining the reactor temperature below 10 °C.
-
After the addition of ethylene, incubate the reaction for 2 hours.
-
In a separate reactor, prepare a mixture of 100 kg of water, 150 kg of ice, and 10 kg of hydrochloric acid, and cool to 0 °C.
-
Transfer the reaction mixture from the first step into the cooled acidic water.
-
Stir for 30 minutes, then allow the layers to separate.
-
Distill the methylene dichloride under reduced pressure to obtain 1,5-dichloro-3-pentanone.
Step 2: Cyclization to this compound [3]
-
In a reactor, combine the 1,5-dichloro-3-pentanone from the previous step with water, phosphoric acid, and sodium dihydrogen phosphate.
-
Heat the mixture under reflux.
-
After the reaction is complete, extract the crude product.
-
Purify the crude product by vacuum rectification to obtain this compound.
Route 4: Oxidation of Tetrahydro-2H-pyran-4-ol
This route is noted for its scalability and high purity of the precursor alcohol.
Procedure:
-
Prepare a solution of trichloroisocyanuric acid (TCCA) in ethyl acetate (2.5 volumes).
-
In a separate reactor, dissolve tetrahydro-2H-pyran-4-ol and pyridine in ethyl acetate (2.5 volumes) at 20 °C.
-
Add the TCCA solution to the alcohol solution over 1 hour. A white precipitate will form.
-
Stir the reaction for 2 hours until completion (monitored by GC).
-
Filter the reaction mixture to remove the precipitate. The filtrate contains the this compound product.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Route 1: Catalytic Cyclization.
Caption: Route 2: Hydrogenation.
Caption: Route 3: Two-Step Synthesis.
Caption: Route 4: Oxidation of Alcohol.
References
A Comparative Guide to Tetrahydro-4H-pyran-4-one and Cyclohexanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a cyclic ketone building block can significantly influence the outcome of a reaction cascade, impacting yield, stereoselectivity, and the overall efficiency of the synthetic route. Among the six-membered cyclic ketones, cyclohexanone (B45756) has long been a workhorse, valued for its affordability and well-understood reactivity. However, its heterocyclic analog, tetrahydro-4H-pyran-4-one, is increasingly recognized for its unique electronic properties and its prevalence in biologically active molecules. This guide provides an objective comparison of these two ketones, supported by physical data and representative experimental protocols, to aid chemists in selecting the optimal scaffold for their synthetic endeavors.
At a Glance: Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. The presence of an oxygen atom in the pyran ring introduces distinct electronic and conformational differences compared to the carbocyclic structure of cyclohexanone.
| Property | This compound | Cyclohexanone |
| Molecular Formula | C₅H₈O₂ | C₆H₁₀O |
| Molecular Weight | 100.12 g/mol | 98.14 g/mol |
| Boiling Point | 166-166.5 °C | 155.6 °C |
| Density | 1.084 g/mL at 25 °C | 0.9478 g/mL |
| Solubility in Water | Insoluble | Slightly soluble (8.6 g/100 mL at 20 °C) |
| General Description | Colorless liquid with a fruity odor, versatile building block for oxacycles.[1] | Colorless oily liquid with a sweet, benzaldehyde-like odor, a key precursor to nylon.[2] |
Reactivity and Performance: A Tale of Two Rings
The primary differentiator in the chemical behavior of this compound and cyclohexanone is the influence of the heteroatom in the pyran structure. The ether oxygen in this compound exerts a significant electron-withdrawing inductive effect, which has profound implications for the reactivity of the adjacent carbonyl group and α-protons.
Electronic Effects on Carbonyl Reactivity:
The oxygen atom in the this compound ring deactivates the carbonyl group towards nucleophilic attack compared to cyclohexanone. This is due to the -I effect of the oxygen, which withdraws electron density from the ring, making the carbonyl carbon less electrophilic. Consequently, reactions such as Grignard additions or cyanohydrin formation may proceed more slowly or require more forcing conditions with the pyranone derivative.
Acidity of α-Protons and Enolate Formation:
The acidity of the α-protons is also influenced by the ether oxygen. The inductive electron withdrawal increases the acidity of the α-protons in this compound, facilitating enolate formation. This can be advantageous in reactions such as aldol (B89426) condensations and alkylations, potentially leading to higher yields and faster reaction rates under basic conditions.
Steric Considerations:
Both ketones adopt a chair conformation to minimize steric strain. The steric hindrance around the carbonyl group is comparable for both molecules, allowing for a wide range of reagents to access the reactive site.
Key Synthetic Transformations: A Comparative Overview
Below, we explore the performance of both ketones in several common and synthetically important organic reactions.
Aldol Condensation
The aldol condensation is a cornerstone of C-C bond formation. The enhanced acidity of the α-protons in this compound can be beneficial in this reaction.
While direct comparative data is scarce, the increased acidity of the α-protons in this compound suggests that it may undergo enolization and subsequent aldol reaction more readily than cyclohexanone under similar basic conditions.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful tool for the synthesis of lactones from cyclic ketones. The migratory aptitude of the adjacent carbon atoms is a key factor in determining the regioselectivity of this reaction.
In the case of this compound, the electron-withdrawing effect of the ether oxygen destabilizes the transition state for migration of the adjacent methylene (B1212753) groups, potentially leading to slower reaction rates compared to cyclohexanone. However, the reaction is still a viable method for the synthesis of the corresponding seven-membered lactone (oxepan-5-one).
Reductive Amination
Reductive amination is a widely used method for the synthesis of amines from ketones. The initial step involves the formation of an iminium ion, which is then reduced.
The reduced electrophilicity of the carbonyl carbon in this compound may lead to a slower rate of iminium ion formation compared to cyclohexanone. This could necessitate longer reaction times or the use of more reactive amines or stronger acid catalysts to achieve comparable yields.
Experimental Protocols
The following are representative experimental protocols for key transformations involving each ketone. These are intended to be illustrative and may require optimization for specific substrates and scales.
Synthesis of 2-(Cyclohexylidene)cyclohexanone (Aldol Condensation of Cyclohexanone)
Methodology:
-
To a stirred solution of cyclohexanone (10.0 g, 0.102 mol) in ethanol (B145695) (50 mL) is added a 10% aqueous solution of sodium hydroxide (B78521) (10 mL).
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is then poured into water (100 mL) and extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford 2-(cyclohexylidene)cyclohexanone.
Synthesis of Oxepan-5-one (Baeyer-Villiger Oxidation of this compound)
Methodology:
-
A solution of this compound (5.0 g, 0.050 mol) in dichloromethane (B109758) (50 mL) is cooled to 0 °C in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77%, 12.4 g, 0.055 mol) is added portionwise over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is then washed successively with 10% aqueous sodium sulfite (B76179) solution (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield oxepan-5-one.
Applications in Drug Development and Medicinal Chemistry
Both cyclohexanone and this compound are valuable scaffolds in the synthesis of pharmaceutically active compounds.
-
Cyclohexanone derivatives are found in a variety of drugs, including anticonvulsants and antihistamines.[3] Its rigid carbocyclic framework is often used to control the spatial orientation of pharmacophoric groups.
-
This compound is a key intermediate in the development of new drugs and high-end cosmetics.[4] The tetrahydropyran (B127337) motif is a common feature in many natural products and approved drugs, where the ether oxygen can act as a hydrogen bond acceptor, influencing drug-receptor interactions. This heterocycle is a versatile building block for the construction of various oxacycles.[1] Furthermore, derivatives of this compound have shown potential as anti-influenza virus agents.[1]
Conclusion
The choice between this compound and cyclohexanone in organic synthesis is a nuanced decision that depends on the specific transformation and the desired properties of the target molecule.
-
Cyclohexanone remains the more economical and readily available starting material for large-scale synthesis, and its reactivity is well-established.
-
This compound , while generally more expensive, offers unique synthetic handles due to the electronic influence of the ring oxygen. The increased acidity of its α-protons can be advantageous in enolate-based reactions, and the resulting tetrahydropyran ring is a privileged scaffold in medicinal chemistry.
For researchers in drug development, the potential for the tetrahydropyran moiety to engage in favorable interactions with biological targets may outweigh the potential for slightly lower reactivity in certain transformations. Ultimately, a careful consideration of the electronic and steric factors, as well as the strategic goals of the synthesis, will guide the judicious selection of the optimal cyclic ketone.
References
- 1. basna.ir [basna.ir]
- 2. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Biological activity of Tetrahydro-4H-pyran-4-one derivatives compared to existing drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor in pharmaceutical research. Tetrahydro-4H-pyran-4-one and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives against existing drugs in key therapeutic areas, supported by experimental data and detailed methodologies.
Anti-inflammatory Activity: A Safer Alternative to a Classic NSAID
A novel hybrid non-steroidal anti-inflammatory drug (NSAID) containing a tetrahydropyran (B127337) moiety, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), has shown significant anti-inflammatory effects comparable to, and in some aspects exceeding, the widely used NSAID, diclofenac (B195802).
A key study demonstrated that LS19 was effective in reducing paw edema induced by both carrageenan and bradykinin (B550075) in mice.[1] Furthermore, the compound inhibited leukocyte migration and modulated cytokine levels, decreasing the pro-inflammatory tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) while increasing the anti-inflammatory interleukin-10 (IL-10).[1] A crucial advantage of LS19 over diclofenac is its improved gastrointestinal safety profile. The study reported that LS19 induced a smaller increase in the extent of gastric lesions compared to diclofenac, a common and concerning side effect of many NSAIDs.[1]
Comparative Data: Anti-inflammatory Activity
| Compound | Model | Key Findings | Reference |
| LS19 | Carrageenan-induced paw edema (mice) | Effective in reducing edema | [1] |
| Bradykinin-induced paw edema (mice) | Effective in reducing edema | [1] | |
| In vitro cytokine analysis | Decreased TNF-α and IL-1β, increased IL-10 | [1] | |
| Gastric safety (mice) | Induced smaller gastric lesions than diclofenac | [1] | |
| Diclofenac | Carrageenan-induced paw edema (mice) | Standard positive control | [1] |
| Gastric safety (mice) | Known to induce gastric lesions | [1][2] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
-
Animal Model: Male Swiss mice are typically used.
-
Procedure: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the mice.
-
Treatment: The test compound (e.g., LS19) or the standard drug (e.g., diclofenac) is administered orally or intraperitoneally at a specified time before the carrageenan injection. A control group receives the vehicle.
-
Measurement: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inflammatory Cascade
Caption: Simplified signaling pathway of carrageenan-induced inflammation and points of intervention by LS19 and Diclofenac.
Antibacterial Activity: Outperforming a Standard Antibiotic
Certain 4H-pyran derivatives have demonstrated potent antibacterial activity, in some cases surpassing that of the commonly prescribed antibiotic, ampicillin. A study evaluating a series of 4H-pyran derivatives found that compounds 4g and 4j exhibited lower half-maximal inhibitory concentration (IC50) values against several Gram-positive bacterial strains compared to ampicillin.[3][4][5]
Specifically, against Staphylococcus aureus and Staphylococcus epidermidis, both derivatives 4g and 4j showed larger inhibition zones and lower IC50 values than ampicillin.[3] This suggests that these this compound derivatives could be promising candidates for the development of new antibacterial agents, particularly against Gram-positive pathogens.
Comparative Data: Antibacterial Activity (IC50, µM)
| Organism | Derivative 4g | Derivative 4j | Ampicillin | Reference |
| Staphylococcus aureus (ATCC 25923) | 27.78 | 33.34 | 38.64 | [3] |
| Staphylococcus epidermidis (ATCC 14990) | 30.32 | 33.34 | 50.09 | [3] |
| Bacillus subtilis (ATCC 6633) | 25.69 | - | 37.20 | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: A standardized inoculum of the bacterial strain is prepared.
-
Compound Dilution: Serial dilutions of the test compounds and the standard antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Workflow: Antibacterial Screening
Caption: A typical workflow for the screening of antibacterial activity of newly synthesized compounds.
Anticancer and Antiviral Potential: Promising but Requiring Further Comparative Studies
The this compound scaffold is also being investigated for its anticancer and antiviral properties. Several studies have reported the cytotoxic effects of these derivatives against various cancer cell lines.[4][6][7] While doxorubicin (B1662922) is often used as a standard reference drug in these studies, detailed, direct comparative data on the efficacy, mechanism of action, and side-effect profiles of specific pyran derivatives versus doxorubicin are still limited. Further research is needed to establish a clear comparative advantage.
Similarly, while some this compound derivatives have been reported to possess antiviral activity, direct comparative studies against established antiviral drugs like oseltamivir (B103847) are not yet prevalent in the scientific literature.[8][9][10][11][12] This remains an area with significant potential for future investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control. The IC50 value is then determined.
Logical Relationship: Drug Discovery Funnel
Caption: A simplified drug discovery funnel illustrating the progression from initial screening to clinical trials.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold in drug discovery. The evidence presented in this guide highlights their potential to serve as effective and, in some cases, safer alternatives to existing drugs for inflammatory and bacterial diseases. While their potential in cancer and viral therapies is evident, further rigorous comparative studies are essential to fully elucidate their therapeutic value and to identify lead compounds for clinical development. Researchers are encouraged to explore this chemical space to unlock new and improved treatments for a range of human diseases.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Design, synthesis and evaluation of antiinflammatory, analgesic and ulcerogenicity studies of novel S-substituted phenacyl-1,3,4-oxadiazole-2-thiol and Schiff bases of diclofenac acid as nonulcerogenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | Semantic Scholar [semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral activity of novel oseltamivir derivatives against some influenza virus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bibliotekanauki.pl [bibliotekanauki.pl]
- 10. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oseltamivir analogs with potent anti-influenza virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activities of JNJ63623872 and oseltamivir against influenza A H1N1pdm and H3N2 virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
A Comparative Analysis of Spectroscopic Data for Tetrahydro-4H-pyran-4-one from Diverse Suppliers
For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of chemical reagents is paramount. This guide provides a comparative analysis of publicly available spectroscopic data for Tetrahydro-4H-pyran-4-one (CAS No. 29943-42-8) from various sources, offering a baseline for evaluating material from different suppliers.
This compound is a key building block in organic synthesis. Variations in purity and impurity profiles can significantly impact reaction outcomes, making a thorough analytical comparison essential. This guide summarizes physical properties and spectroscopic data from sources associated with major suppliers such as Sigma-Aldrich and Thermo Fisher Scientific, alongside data from public spectral databases.
Physical and Chemical Properties
A summary of the reported physical and chemical properties of this compound is presented below. Data is compiled from supplier product pages and Certificates of Analysis (CoA).
| Property | Sigma-Aldrich (Product: 198242)[1][2] | Thermo Fisher Scientific (Product: A19010)[3][4][5] |
| Purity (Assay) | 99%[1][2] | 98.44% - 99.50% (by GC, lot-dependent)[3][4][5] |
| Appearance | Liquid[1][2] | Clear, colorless liquid[3][4][5] |
| Refractive Index | n20/D 1.452 (lit.)[1][2] | 1.4521 - 1.4525 (20°C, lot-dependent)[3][4] |
| Density | 1.084 g/mL at 25 °C (lit.)[1][2] | 1.084 g/mL[5] |
| Boiling Point | 166-166.5 °C (lit.)[1][2] | 166.0°C[6] |
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound from various analytical techniques. This data is crucial for confirming the structure and identifying potential impurities.
¹H NMR Spectroscopy Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Source |
| ~3.8 | t | Protons adjacent to O | PubChem (Sigma-Aldrich sample)[7] |
| ~2.4 | t | Protons adjacent to C=O | PubChem (Sigma-Aldrich sample)[7] |
Note: Detailed coupling constants were not available in the searched sources.
¹³C NMR Spectroscopy Data
| Chemical Shift (ppm) | Assignment | Source |
| ~208 | C=O | PubChem (Sigma-Aldrich sample)[7] |
| ~67 | C-O | PubChem (Sigma-Aldrich sample)[7] |
| ~41 | C-C=O | PubChem (Sigma-Aldrich sample)[7] |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Source |
| ~1720 | C=O stretch | PubChem (Sigma-Aldrich sample)[7] |
| ~2900-3000 | C-H stretch | PubChem (Sigma-Aldrich sample)[7] |
| ~1100-1200 | C-O stretch | PubChem (Sigma-Aldrich sample)[7] |
Mass Spectrometry (MS) Data
| m/z | Assignment | Source |
| 100 | [M]⁺ (Molecular Ion) | NIST WebBook[8] |
| 70 | [M - CH₂O]⁺ | NIST WebBook[8] |
| 42 | [C₂H₂O]⁺ or [C₃H₆]⁺ | NIST WebBook[8] |
Experimental Workflow for Spectroscopic Data Comparison
The following diagram illustrates a standardized workflow for the comparison of spectroscopic data for a chemical compound obtained from different suppliers.
References
- 1. This compound 99 29943-42-8 [sigmaaldrich.com]
- 2. This compound 99 29943-42-8 [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. This compound | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
Validating the Purity of Commercial Tetrahydro-4H-pyran-4-one: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, non-negotiable aspect of the scientific process. The presence of impurities can lead to unforeseen side reactions, decreased product yield, and potential safety concerns in downstream applications. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercial Tetrahydro-4H-pyran-4-one, a versatile building block in organic synthesis. We present a comparative analysis with other commercially available cyclic ketones, cyclopentanone (B42830) and cyclohexanone, supported by detailed experimental protocols and representative data.
Comparative Purity Analysis
The purity of commercial-grade cyclic ketones can vary between suppliers and batches. A multi-technique approach is often necessary for a comprehensive assessment. The following table summarizes representative purity data for this compound and two common alternatives, obtained through Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Compound | Purity by GC-MS (%) | Purity by HPLC (%) | Purity by ¹H-qNMR (%) | Major Impurities Identified |
| This compound | 99.2 | 99.5 | >99 | Dihydropyran, 1,5-Pentanediol |
| Cyclopentanone | 99.5[1][2] | 99.6 | >99 | 2-Methylcyclopentanone, Cyclopentanol |
| Cyclohexanone | 99.4 | 99.3 | >99 | Cyclohexanol, 2-Methylcyclohexanone[3] |
Note: The data presented are representative and may vary depending on the manufacturer and grade of the material.
Experimental Protocols
Accurate and reproducible purity determination relies on robust and well-defined analytical methods. Below are detailed protocols for the three key analytical techniques used in this comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the cyclic ketone in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analyte.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis:
-
Identify the main peak corresponding to the target cyclic ketone based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Calculate the purity by the area percentage method, assuming a response factor of 1 for all components.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
-
Instrumentation: An HPLC system equipped with a UV detector (e.g., Waters Alliance system).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the cyclic ketone in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A gradient elution may be necessary to separate all impurities. For this compound, a simple isocratic method with acetonitrile and water (with a small amount of phosphoric or formic acid) can be effective.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as ketones have a weak chromophore). For improved sensitivity, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed, with detection at a longer wavelength (e.g., 360 nm).
-
-
Data Analysis:
-
Identify the main peak corresponding to the target cyclic ketone.
-
Quantify the purity based on the peak area percentage. For more accurate quantification, a calibration curve with a certified reference standard should be used.
-
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Protocol
¹H-qNMR is a primary ratio method of measurement that can provide a highly accurate determination of purity without the need for a specific reference standard for the analyte itself.[5][6][7]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
Sample Preparation: [8]
-
Accurately weigh approximately 10-20 mg of the cyclic ketone into a clean, dry vial.
-
Accurately weigh a similar molar equivalent of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5mm tube) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which both the sample and the internal standard are fully soluble.[8]
-
Transfer the solution to a clean NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified in both the analyte and the internal standard. This is crucial for accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive purity validation of commercial this compound.
Conclusion
The validation of purity for chemical reagents like this compound is a multi-faceted process that benefits from the application of orthogonal analytical techniques. While GC-MS and HPLC are excellent for screening and quantifying impurities, ¹H-qNMR provides a highly accurate, direct measure of purity. For researchers in drug discovery and development, adopting a comprehensive approach to purity validation is essential for ensuring the reliability and reproducibility of their results.
References
- 1. marketreportsworld.com [marketreportsworld.com]
- 2. carlroth.com [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Structure-Activity Relationship of Tetrahydro-4H-pyran-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective inhibitors of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their activity as inhibitors of DNA-Dependent Protein Kinase (DNA-PK) and Activin-like Kinase 5 (ALK5). The information presented herein is intended to facilitate the rational design of novel therapeutics.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro inhibitory activities of various this compound analogs against their respective targets. The data highlights key structural modifications that influence potency.
Table 1: SAR of 2,6-Disubstituted Pyran-4-one and Thiopyran-4-one Analogs as DNA-PK Inhibitors
| Compound ID | Core Scaffold | R1 | R2 | DNA-PK IC50 (µM) |
| 1 | Pyran-4-one | Morpholin-4-yl | 3'-Chlorophenyl | >10 |
| 2 | Pyran-4-one | Morpholin-4-yl | 4'-Naphthyl | 0.4 |
| 3 | Pyran-4-one | Morpholin-4-yl | 4'-Benzo[b]thienyl | 0.2 |
| 4 | Thiopyran-4-one | Morpholin-4-yl | 3'-Chlorophenyl | 1.5 |
| 5 | Thiopyran-4-one | Morpholin-4-yl | 4'-Naphthyl | 0.3 |
| 6 | Thiopyran-4-one | Morpholin-4-yl | 4'-Benzo[b]thienyl | 0.2 |
Data synthesized from publicly available research.[1]
Key SAR Insights for DNA-PK Inhibitors:
-
Replacement of the pyran-4-one core with a thiopyran-4-one scaffold generally leads to a slight improvement or maintenance of inhibitory activity.
-
Aromatic substituents at the 6-position of the pyranone ring are crucial for activity.
-
Analogs bearing naphthyl or benzo[b]thienyl groups at the 4'-position of the 6-aryl ring exhibit potent DNA-PK inhibition, with IC50 values in the sub-micromolar range.[1]
Table 2: SAR of 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as ALK5 Inhibitors
| Compound ID | R Group on Pyridine (B92270) Ring | ALK5 Autophosphorylation IC50 (nM) | NIH3T3 Cell Activity IC50 (nM) |
| 8a | H | 150 | 320 |
| 8d | 2-Methyl | 50 | 110 |
| 8h | 2-Fluoro | 25 | 74.6 |
| 8k | 2-Chloro | 35 | 95 |
Data synthesized from publicly available research.
Key SAR Insights for ALK5 Inhibitors:
-
The 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold is a promising framework for potent ALK5 inhibitors.
-
Substitution on the pyridine ring significantly impacts inhibitory activity.
-
Small electron-withdrawing groups, such as fluorine, at the 2-position of the pyridine ring enhance potency against both ALK5 autophosphorylation and cellular activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro DNA-PK Kinase Inhibition Assay
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of test compounds against DNA-PK.
Materials:
-
Purified DNA-PK enzyme
-
DNA-PK substrate (e.g., p53-derived peptide)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Activated DNA (e.g., calf thymus DNA)
-
ATP ([γ-³³P]-ATP for radiometric detection or cold ATP for luminescence-based detection)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay reagents (for luminescence-based detection)
-
96-well or 384-well plates
-
Incubator
-
Plate reader (scintillation counter for radiometric or luminometer for luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer. A typical starting concentration is 100 µM with 10-fold serial dilutions.
-
In a multi-well plate, add the diluted test compounds or vehicle control (DMSO) to the appropriate wells.
-
Add a solution containing the DNA-PK enzyme and activated DNA to each well.
-
Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the reaction. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[2]
-
For the ADP-Glo™ assay, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.[2]
-
For radiometric assays, spot the reaction mixture onto a suitable membrane, wash to remove unincorporated [γ-³³P]-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Measure the signal (luminescence or radioactivity) for each well.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro ALK5 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based binding assay to measure the affinity of inhibitors to the ALK5 kinase.[3]
Materials:
-
ALK5 (TGFBR1) kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A
-
Test compounds dissolved in DMSO
-
384-well plates
-
Plate reader capable of time-resolved FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dilute the compound serial dilutions into Kinase Buffer A.
-
Prepare a 3X solution of the ALK5 kinase and Eu-anti-Tag Antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle control.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate using a FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the FRET signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Caption: General experimental workflow for SAR studies.
References
Comparative Analysis of Catalysts for the Synthesis of Tetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalytic Performance in the Synthesis of a Key Pharmaceutical Intermediate.
Tetrahydro-4H-pyran-4-one is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its saturated heterocyclic structure is a common scaffold in drug discovery. The efficiency of its synthesis is therefore of critical importance. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of this compound, with a focus on performance, reaction conditions, and experimental protocols.
Performance of Catalytic Systems: A Quantitative Comparison
The selection of a catalyst is paramount in optimizing the synthesis of this compound, directly impacting yield, purity, and reaction conditions. Below is a summary of the performance of different catalytic systems based on reported experimental data.
| Catalyst System | Starting Material(s) | Reaction Type | Catalyst Loading | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) |
| Zr-Ce-Ti-Al composite oxide / CsI | bis(2-chloroethyl)ether, CO2 | Cyclization | See Protocol | 90 | 1.1 | Not Specified | 95.9 | 99.7 |
| Raney Nickel | Dihydropyran | Hydrogenation | See Protocol | Room Temp. | 0.28 (40 psi) | 15-20 min | High (Implied) | Not Specified |
| Cobalt Catalyst / H2O2 | 4-hydroxytetrahydrofuran | Oxidation | 0.004 mol% | 85 | Atmospheric | 24 h | Not Specified | Not Specified |
| Ruthenium Compounds (RuO4, RuO2, RuCl3) | 4-methylene-tetrahydropyran | Oxidation | Catalytic | Not Specified | Not Specified | Not Specified | High (Implied) | High (Implied) |
| Perrhenic Acid (O3ReOH) | 3-chlorohomoallylic alcohols, Aldehydes | Prins Cyclization | Catalytic | Not Specified | Not Specified | Not Specified | Moderate to Good | Not Specified |
| Palladium/Carbon | Pyran-4-one or Dihydropyran-4-one | Hydrogenation | Not Specified | 5-60 | 0.1-1 | Not Specified | High (Implied) | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are protocols for key experiments cited in the comparison.
Synthesis using Zr-Ce-Ti-Al Composite Oxide and Cesium Iodide
This method provides a high yield and purity of this compound from readily available starting materials.[1]
-
Materials: bis(2-chloroethyl)ether, ethanol (B145695), Zr-Ce-Ti-Al composite oxide, cesium iodide, water, carbon dioxide.
-
Procedure:
-
Dissolve bis(2-chloroethyl)ether in ethanol at a molar ratio of 1.5 mol/L.
-
Add Zr-Ce-Ti-Al composite oxide and cesium iodide. The mass ratio of bis(2-chloroethyl)ether to the composite oxide is 5:2, and the mass ratio of the composite oxide to cesium iodide is 9:2.
-
Heat the mixture to 90°C.
-
Add water and introduce carbon dioxide at a flow rate of 35 L/min while stirring.
-
Maintain the pressure at 1.1 MPa until the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and distill off ethanol and water under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether system to obtain pure this compound.
-
Hydrogenation of Dihydropyran using Raney Nickel
This protocol details the catalytic hydrogenation of dihydropyran to tetrahydropyran (B127337), a related saturated pyran, which illustrates a common method for saturating the pyran ring.
-
Materials: Dihydropyran, Raney nickel catalyst, ether.
-
Apparatus: Low-pressure catalytic hydrogenation apparatus.
-
Procedure:
-
Wash 8 g of Raney nickel catalyst with ether three times on a Büchner funnel.
-
Transfer the catalyst under ether to the hydrogenation bottle.
-
Evacuate the apparatus and fill with hydrogen twice.
-
Introduce 50.5 g (0.6 mole) of dihydropyran.
-
Pressurize the system with hydrogen to 40 psi (approximately 0.28 MPa).
-
Commence shaking. The reaction is typically complete in 15-20 minutes, indicated by the cessation of hydrogen uptake.
-
Allow the catalyst to settle and decant the tetrahydropyran product.
-
Cobalt-Catalyzed Oxidation of 4-hydroxytetrahydrofuran
This method utilizes a cobalt catalyst for the oxidation of a furan (B31954) derivative to form the target pyranone.[2]
-
Materials: 4-hydroxytetrahydrofuran, cobalt catalyst, 30% hydrogen peroxide (H2O2), water.
-
Procedure:
-
In a 10 mL round-bottom flask, add 0.01 mmol of the cobalt catalyst and water as the solvent.
-
Add 2.5 mmol of 4-hydroxytetrahydrofuran and 12.5 mmol of 30% H2O2.
-
Stir the reaction mixture at 85°C for 24 hours.
-
After completion, cool the mixture to room temperature.
-
Purify the product by distillation to obtain this compound.
-
Reaction Pathways and Experimental Workflows
Visualizing the synthetic routes and experimental processes can aid in understanding the underlying chemistry and laboratory procedures.
Caption: Zr-Ce-Ti-Al composite oxide/CsI catalyzed synthesis.
Caption: Cobalt-catalyzed oxidation of 4-hydroxytetrahydrofuran.
Caption: Metal-catalyzed hydrogenation of pyran-4-one derivatives.
References
A Researcher's Guide to In Vitro Evaluation of Tetrahydro-4H-pyran-4-one Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in vitro testing protocols for Tetrahydro-4H-pyran-4-one derivatives. It details experimental methodologies and presents supporting data to facilitate the assessment of this promising class of compounds.
The this compound scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. Derivatives of this core structure have garnered attention for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This guide outlines common in vitro assays used to characterize the biological activity of these derivatives, offering a framework for comparative analysis and further research.
Comparative Analysis of Biological Activity
The in vitro efficacy of this compound derivatives is frequently assessed through cytotoxicity and antimicrobial assays. The following tables summarize quantitative data from studies on various pyran derivatives, providing a benchmark for comparison.
Table 1: In Vitro Anticancer Activity of Pyran Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Fused Pyran Derivative 6e | MCF7 (Breast Adenocarcinoma) | MTT | 12.46 ± 2.72 | [1] |
| Fused Pyran Derivative 14b | A549 (Lung Adenocarcinoma) | MTT | 0.23 ± 0.12 | [1] |
| Fused Pyran Derivative 8c | HCT116 (Colorectal Carcinoma) | MTT | 7.58 ± 1.01 | [1] |
| 4H-Pyran Derivative 4d | HCT-116 (Colorectal Carcinoma) | Cell Viability | 75.1 | [2] |
| 4H-Pyran Derivative 4k | HCT-116 (Colorectal Carcinoma) | Cell Viability | 85.88 | [2] |
| 4-Aminocoumarin Derivative 5c | Ehrlich Cells (Antiproliferative) | DNA Synthesis Inhibition | 1.74 - 13.8 | [3] |
| 4-Aminocoumarin Derivative 5e | Ehrlich Cells (Antiproliferative) | DNA Synthesis Inhibition | 1.74 - 13.8 | [3] |
| 4-Aminocoumarin Derivative 7c | Ehrlich Cells (Antiproliferative) | DNA Synthesis Inhibition | 1.74 - 13.8 | [3] |
| 4-Aminocoumarin Derivative | HeLa Cells (Cytotoxicity) | MTT | 4.95 - 12.9 | [3] |
Table 2: In Vitro Antimicrobial Activity of Pyran Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| Spiro-4H-pyran Derivative 5d | S. aureus | Broth Microdilution | Not specified | [4] |
| Spiro-4H-pyran Derivative 5d | S. pyogenes | Broth Microdilution | Not specified | [4] |
| 2H-pyran-3(6H)-one Derivative 8a | Staphylococcus aureus ATCC 2593 | Not specified | 1.56 | [5] |
| 2H-pyran-3(6H)-one Derivative 9 | Streptococcus sp. C203M | Not specified | 0.75 | [5] |
| Pyrano[2,3-c] Pyrazole Derivative 5c | Multidrug-resistant bacteria | Broth Microdilution | 6.25 - 50 | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following section outlines standard protocols for key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]
Caption: General workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare a series of two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.[4]
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Caption: Workflow for the broth microdilution antimicrobial assay.
Mechanistic Insights: Signaling Pathways
Understanding the mechanism of action is a critical step in drug development. For anticancer agents, a common mechanism is the induction of apoptosis, or programmed cell death. Studies on pyran derivatives suggest that their cytotoxic effects can be mediated through the induction of apoptosis and inhibition of key cell cycle regulators.[2][7]
Caption: A simplified diagram of a potential apoptosis signaling pathway.
Concluding Remarks
The in vitro testing protocols described in this guide provide a foundation for the systematic evaluation of this compound derivatives. The comparative data highlights the potential of this class of compounds in both oncology and infectious disease research. Further investigations, including detailed structure-activity relationship (SAR) studies and elucidation of specific molecular targets, are warranted to fully realize the therapeutic promise of these derivatives. Standardized in vitro and subsequent in vivo studies will be instrumental in identifying lead compounds for future drug development.[8]
References
- 1. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyran derivatives. Part XXI. Antiproliferative and cytotoxic properties of novel N-substituted 4-aminocoumarins, their benzo-fused derivatives, and some related 2-aminochromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Tetrahydro-4H-pyran-4-one derivatives in oncology research: a comparative study
For Immediate Release
In the dynamic field of oncology research, the quest for novel therapeutic agents with enhanced efficacy and selectivity is paramount. Tetrahydro-4H-pyran-4-one and its derivatives have emerged as a promising class of heterocyclic compounds, drawing attention from medicinal chemists and drug development professionals. This guide provides a comparative analysis of the performance of these derivatives, supported by available experimental data, to aid researchers in navigating this evolving area of study.
While comprehensive, direct comparative studies on a series of this compound derivatives are not yet widely available in published literature, this guide synthesizes data from recent studies on structurally related compounds to provide a valuable comparative context.[1] The tetrahydropyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1]
Performance Comparison of Pyran Derivatives in Oncology
The anti-cancer potential of pyran derivatives is typically evaluated by their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, is a key metric for comparison.
Tetrahydro-2H-pyran-Containing Derivatives
A recent 2025 study highlighted a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as potential inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor (TGFβR1), a key player in the tumor microenvironment.[2]
| Compound | Target/Assay | Cell Line | IC50 | In Vivo Efficacy (TGI) | Reference |
| 16w | SMAD2/3 phosphorylation | - | 12 nM | 79.6% in H22 xenograft model | [2] |
| 16w | Cell Viability | H22 (Hepatocellular Carcinoma) | 65 nM | [2] |
Other Pyran and Pyranone Derivatives (For Proxy Comparison)
To provide a broader perspective, the following table summarizes the cytotoxic activities of other pyran-based compounds. It is important to note the structural differences from the this compound core. These compounds have shown activity against a range of cancer cell lines.[3]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phomapyrone A | HL-60 (Human promyelocytic leukemia) | 31.02 | [3] |
| 11S, 13R-(+)-phomacumarin A | HL-60 (Human promyelocytic leukemia) | 27.90 | [3] |
| Adamantyl Kojic Acid Derivative 2 | K562 (Chronic myelogenous leukemia) | 13.1 | [4] |
| Adamantyl Kojic Acid Derivative 8 | K562 (Chronic myelogenous leukemia) | 16.3 | [4] |
| 4a (A 5-hydroxy-2-methyl-4H-pyran-4-one derivative) | HT1080 (Glioma) | 1.43 | [5] |
| 4a (A 5-hydroxy-2-methyl-4H-pyran-4-one derivative) | U87 (Glioma) | 4.6 | [5] |
| 4d (A 4H-pyran derivative) | HCT-116 (Human colorectal carcinoma) | 75.1 | [3][6] |
| 4k (A 4H-pyran derivative) | HCT-116 (Human colorectal carcinoma) | 85.88 | [3][6] |
| Benzopyran-4-one-isoxazole Hybrid 5a-d | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | [7] |
Key Signaling Pathways and Mechanisms of Action
The anti-cancer activity of pyran derivatives is often attributed to their interaction with critical cellular signaling pathways that regulate cell growth, proliferation, and apoptosis (programmed cell death).
One notable mechanism for tetrahydro-pyran-containing compounds is the inhibition of the TGF-β signaling pathway.[2] The TGF-β type 1 receptor plays a crucial role in the tumor microenvironment, and its inhibition can disrupt tumor growth and progression.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pmf.unizg.hr [pmf.unizg.hr]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tetrahydro-4H-pyran-4-one
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tetrahydro-4H-pyran-4-one, a flammable liquid, requires strict adherence to disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for its safe disposal.
Key Safety and Disposal Information
All quantitative data and hazard information for this compound are summarized in the table below, based on information from safety data sheets (SDS).
| Property | Value | Citation(s) |
| GHS Classification | Flammable liquids, Category 3 | [1][2][3] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statement | H226: Flammable liquid and vapour | [1][3] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2][3][4] |
| UN Number | UN1224 | [3] |
| Flash Point | 55°C - 56°C | [3][5] |
Disposal Protocol: A Step-by-Step Guide
The primary and mandated procedure for the disposal of this compound is through an approved waste disposal plant.[2][3][4] Laboratory personnel should not attempt to treat this chemical for disposal themselves. The following steps outline the process for preparing the waste for collection.
1. Waste Identification and Segregation:
- Identify waste containing this compound.
- Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Containerization:
- Use a suitable, dedicated, and properly sealed container for collecting the waste.[1] The container must be compatible with flammable liquids.
- Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name "this compound".
3. Storage of Waste:
- Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2]
- Keep the container away from heat, sparks, open flames, and other sources of ignition.[1][2] No smoking in the storage area.[1][2]
- Ensure the container is tightly closed to prevent the escape of flammable vapors.[1][2][3]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.
- Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
5. Handling Contaminated Materials:
- Any materials used to clean up spills of this compound, such as absorbent materials, should also be collected in a sealed container and disposed of as hazardous waste.[1][5]
- Personal protective equipment (PPE) that is grossly contaminated should be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound 29943-42-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound(29943-42-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
